molecular formula C7H19N3 B096155 N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine CAS No. 16968-18-6

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Cat. No.: B096155
CAS No.: 16968-18-6
M. Wt: 145.25 g/mol
InChI Key: RUFPEZGNIWGNQW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a useful research compound. Its molecular formula is C7H19N3 and its molecular weight is 145.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[3-(methylamino)propyl]propane-1,3-diamine
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InChI

InChI=1S/C7H19N3/c1-9-5-3-7-10-6-2-4-8/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFPEZGNIWGNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00168735
Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
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Molecular Weight

145.25 g/mol
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CAS No.

16968-18-6
Record name N1-(3-Aminopropyl)-N3-methyl-1,3-propanediamine
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Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
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Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
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Record name N-(3-aminopropyl)-N'-methylpropane-1,3-diamine
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Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, a polyamine with diverse applications in chemical synthesis and materials science, necessitates a comprehensive understanding of its physicochemical properties for its effective and safe utilization. This technical guide provides an in-depth analysis of the structural, physical, spectral, and acid-base properties of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies for their determination and interpretation. This guide is structured to provide a holistic view of the compound, from its fundamental characteristics to practical considerations for its handling and application.

Introduction

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, also known by its synonym N,N-Bis(3-aminopropyl)methylamine, is a triamine with the chemical formula C7H19N3.[1] Its structure features two primary amine groups and one tertiary amine group, which impart distinct chemical reactivity and physical properties. This compound serves as a versatile building block in various chemical syntheses, including the preparation of polymers, surfactants, and as a curing agent for epoxy resins.[2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring product quality, and implementing appropriate safety protocols. This guide aims to consolidate and elucidate these properties in a comprehensive and accessible format.

Chemical and Physical Properties

A compilation of the key chemical and physical properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is presented in the table below. These properties are fundamental to its handling, storage, and application in various experimental and industrial settings.

PropertyValueReference
Chemical Formula C7H19N3[1]
Molecular Weight 145.25 g/mol [1]
CAS Number 105-83-9[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 110-112 °C at 6 mmHg[3][4]
Density 0.901 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.4725[3][4]
Flash Point 103 °C (217 °F)[5]
Water Solubility Completely miscible[3][6]
LogP (predicted) -0.9[1]

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. This section provides an analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the proximity of the electron-withdrawing nitrogen atoms.

    • -CH₃ group: A singlet for the methyl protons attached to the tertiary nitrogen.

    • -CH₂- groups: Multiple triplets and multiplets for the methylene protons of the propyl chains. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.

    • -NH₂ groups: A broad singlet for the primary amine protons. The chemical shift of this peak can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

    • -CH₃ carbon: A signal corresponding to the methyl carbon.

    • -CH₂- carbons: Signals for the methylene carbons in the propyl chains. The carbons bonded to nitrogen will appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, the key characteristic absorption bands are:

  • N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C-H stretching: Absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chains.

  • N-H bending: A band around 1600 cm⁻¹ attributed to the scissoring vibration of the primary amine groups.

  • C-N stretching: Absorptions in the fingerprint region (typically 1000-1200 cm⁻¹) corresponding to the stretching vibrations of the C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the electron ionization (EI) mass spectrum of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, the molecular ion peak [M]⁺ would be observed at m/z 145. The fragmentation pattern is characterized by the cleavage of C-C and C-N bonds, leading to the formation of stable carbocations and aminium ions. Common fragmentation pathways for aliphatic amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this molecule, characteristic fragments would arise from the loss of aminopropyl and methylaminopropyl radicals.

Acid-Base Properties: pKa Values

The basicity of the amine groups is a critical property that influences the reactivity, solubility, and biological interactions of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. As a polyamine, it has multiple ionization constants (pKa values) corresponding to the protonation of each nitrogen atom.

The reported pKa values for N,N-Bis(3-aminopropyl)methylamine are:

  • pKₐ₁: 6.32

  • pKₐ₂: 9.19

  • pKₐ₃: 10.33[6]

These values indicate that the amine groups will be protonated to varying degrees depending on the pH of the solution. The tertiary amine is typically less basic than the primary amines due to steric hindrance.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the steps for determining the pKa values of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine using potentiometric titration. This method relies on monitoring the pH of a solution of the amine as a strong acid is added.

Materials:

  • N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a dilute aqueous solution of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine of known concentration (e.g., 0.01 M).

  • Place a known volume of the amine solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode in the solution and allow the reading to stabilize.

  • Begin adding the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes become minimal after passing the equivalence points.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

Causality Behind Experimental Choices:

  • Nitrogen-purged water: Used to prevent the absorption of atmospheric carbon dioxide, which can react with the amine and affect the accuracy of the titration.

  • Standardized acid: A titrant of accurately known concentration is essential for the precise calculation of the pKa values.

  • Stepwise addition of titrant: Allows for the detailed mapping of the titration curve, especially around the buffer regions and equivalence points.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a polar molecule due to the presence of the amine groups, which can participate in hydrogen bonding.

  • Water: It is completely miscible with water, a property attributed to the formation of hydrogen bonds between the amine groups and water molecules.[3][6]

  • Alcohols (Methanol, Ethanol): Expected to be highly soluble due to their polar nature and ability to act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble due to their high polarity.

  • Nonpolar Solvents (Hexane, Toluene): Solubility is expected to be limited due to the significant difference in polarity.

Experimental Workflow for Solubility Determination:

Caption: Workflow for experimental solubility determination.

Safety and Handling

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a corrosive and toxic substance that requires careful handling to avoid exposure.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) [1]

  • Acute Toxicity, Dermal (Category 3) [1]

  • Skin Corrosion/Irritation (Category 1B) [7]

  • Serious Eye Damage/Eye Irritation (Category 1) [7]

  • Acute Toxicity, Inhalation (Category 3) [7]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. The information presented, from its fundamental chemical and physical characteristics to its spectral properties, acid-base behavior, solubility, and safety considerations, is intended to serve as a valuable resource for professionals in research and development. A thorough understanding of these properties is essential for the successful and safe application of this versatile chemical compound.

References

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • Aladdin. (n.d.). N,N-Bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493–503.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Electronic Supplementary Information 1 Crystal engineering with copper and melamine. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-bis(3-aminopropyl)methylamine (C7H19N3). Retrieved from [Link]

  • Aladdin. (n.d.). N,N-Bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 17). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, synthesis, properties, and applications of N,N-Bis(3-aminopropyl)methylamine, a versatile chemical intermediate with significant utility in polymer chemistry, organic synthesis, and materials science.

Molecular Structure and Identification

N,N-Bis(3-aminopropyl)methylamine is a triamine characterized by a central tertiary amine with two primary amine groups at the termini of propyl chains. This structure imparts unique reactivity and functionality to the molecule.

Key Identifiers:

IdentifierValue
CAS Number 105-83-9
IUPAC Name N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine[1]
Canonical SMILES CN(CCCN)CCCN[2]
InChI Key KMBPCQSCMCEPMU-UHFFFAOYSA-N[2]
Molecular Formula C₇H₁₉N₃[2]
Molecular Weight 145.25 g/mol [2]

Synonyms: 3,3'-Diamino-N-methyldipropylamine, Bis(3-aminopropyl)methylamine, Methyliminobispropylamine, 5-Methyldipropylenetriamine.[1]

Caption: 2D Molecular Structure of N,N-Bis(3-aminopropyl)methylamine

Physicochemical Properties

N,N-Bis(3-aminopropyl)methylamine is a colorless to pale yellow liquid at room temperature and is soluble in water and various organic solvents.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Boiling Point 110-112 °C at 6 mmHg
Density 0.901 g/mL at 25 °C
Refractive Index 1.4725 at 20 °C

Synthesis Overview

The synthesis of N,N-Bis(3-aminopropyl)methylamine is typically achieved through a two-step process involving a bis-Michael addition followed by catalytic hydrogenation.[4][5]

Step 1: Bis-Michael Addition of Methylamine to Acrylonitrile

The first step involves the reaction of methylamine with two equivalents of acrylonitrile. This is a classic Michael addition reaction where the amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile.

cluster_reactants Reactants cluster_intermediate Intermediate Product Methylamine CH3NH2 Methylamine Intermediate CH3N(CH2CH2CN)2 N,N-bis(2-cyanoethyl)methylamine Methylamine->Intermediate Acrylonitrile 2 x CH2=CHCN Acrylonitrile Acrylonitrile->Intermediate

Caption: Step 1 of N,N-Bis(3-aminopropyl)methylamine Synthesis

Step 2: Catalytic Hydrogenation

The resulting dinitrile, N,N-bis(2-cyanoethyl)methylamine, is then reduced to the corresponding primary amines via catalytic hydrogenation. This step is typically carried out under pressure using a catalyst such as Raney nickel or cobalt.[4][5]

cluster_reactant Intermediate cluster_reagents Reagents cluster_product Final Product Intermediate CH3N(CH2CH2CN)2 N,N-bis(2-cyanoethyl)methylamine Product CH3N(CH2CH2CH2NH2)2 N,N-Bis(3-aminopropyl)methylamine Intermediate->Product Reagents H2, Raney Ni/Co Reagents->Product

Caption: Step 2 of N,N-Bis(3-aminopropyl)methylamine Synthesis

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-alkylbis(3-aminopropyl)amines, which can be adapted for the methyl derivative.[4][5]

Step 1: Bisconjugate Addition of Methylamine to Acrylonitrile

  • In a well-ventilated fume hood, combine methylamine and acrylonitrile in a suitable solvent. The reaction is typically carried out with a molar excess of acrylonitrile.

  • The reaction mixture is stirred at a controlled temperature to facilitate the Michael addition.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the excess acrylonitrile and solvent are removed under reduced pressure to yield the crude N,N-bis(2-cyanoethyl)methylamine intermediate.

Step 2: Catalytic Hydrogenation of N,N-bis(2-cyanoethyl)methylamine

  • The crude dinitrile intermediate is dissolved in a suitable solvent, often a methanolic ammonia solution, which helps to suppress side reactions.[4][5]

  • A slurry of Raney nickel or Raney cobalt catalyst is added to the solution in a high-pressure autoclave.

  • The autoclave is sealed and purged with hydrogen gas before being pressurized to the desired level (e.g., 50 psi).[4][5]

  • The reaction mixture is heated and agitated to ensure efficient mixing and reaction.

  • The progress of the hydrogenation is monitored by the uptake of hydrogen.

  • Once the reaction is complete, the autoclave is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude N,N-Bis(3-aminopropyl)methylamine.

  • The final product can be purified by distillation under reduced pressure.

Applications

The unique structure of N,N-Bis(3-aminopropyl)methylamine, with its two primary amine groups and one tertiary amine group, makes it a valuable building block in various industrial applications.

  • Curing Agent for Epoxy Resins: The primary amine groups can react with epoxy groups, leading to cross-linking and the formation of a rigid thermoset polymer network. This makes it an effective curing agent for epoxy resins used in coatings, adhesives, and composites.[3]

  • Polymer Synthesis: It serves as a monomer in the synthesis of polyamides and polyurethanes, contributing to the polymer backbone and influencing the final properties of the material.[6]

  • Chemical Intermediate: N,N-Bis(3-aminopropyl)methylamine is a precursor in the synthesis of various other chemicals, including chelating agents, surfactants, and agrochemicals.[3][6]

Safety and Handling

N,N-Bis(3-aminopropyl)methylamine is a corrosive and toxic compound that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.

References

  • Denton, D. A., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Journal of Chemical Education, 84(6), 1042. [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of bis-(β-cyanoethyl) amine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'.
  • Lin, C., et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Bulletin of the Korean Chemical Society, 39(3), 391-396. [Link]

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. Retrieved February 7, 2026, from [Link]

  • GSRS. (n.d.). N,N-BIS(3-AMINOPROPYL)METHYLAMINE. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).
  • Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.

Sources

Technical Analysis of N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)

[1][2][3][4][5][6]

Executive Summary & Core Directive

N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9), also known as 3,3'-Diamino-N-methyldipropylamine, is a high-performance polyamine intermediate used in the synthesis of pharmaceutical conjugates (e.g., anthracenylisoxazole lexitropsins), epoxy curing agents, and cationic surfactants.

Critical Hazard Alert: Unlike standard laboratory amines which are primarily viewed as corrosive hazards, CAS 105-83-9 exhibits extreme acute dermal toxicity (LD50 Rabbit ~126 mg/kg). Systemic absorption through intact skin can be fatal before chemical burns are fully realized. This guide prioritizes the mitigation of systemic toxicity alongside corrosive injury.

Physicochemical Profile

Understanding the physical state is the first line of defense. This compound is a liquid at room temperature with a vapor pressure that necessitates active ventilation.

PropertyValueImplication for Safety
Molecular Formula C₇H₁₉N₃Trifunctional amine (High reactivity)
Molecular Weight 145.25 g/mol Small molecule (Rapid skin permeation)
Boiling Point 110-112 °C @ 6 mmHgHigh boiler, but generates toxic vapors if heated
Flash Point ~103 °C (217 °F)Combustible (Class IIIB); avoid open flames
Density 0.901 g/mLLighter than water; may float during fire suppression
pH > 11 (Strongly Alkaline)Immediate tissue saponification upon contact
Vapor Pressure 6 mmHg @ 110 °CLow at RT, but hazardous aerosols form during transfer

Toxicological Analysis & Mechanism

Mechanism of Action

The toxicity of CAS 105-83-9 is bimodal:

  • Local Necrosis (Corrosivity): The unshared electron pairs on the three nitrogen atoms accept protons from tissue water, generating hydroxide ions (

    
    ). This causes rapid alkaline hydrolysis of cell membrane lipids (saponification) and protein denaturation (liquefactive necrosis).
    
  • Systemic Toxicity (Neuro/Cardiotoxicity): Due to its low molecular weight and lipophilic alkyl chains, the molecule rapidly traverses the stratum corneum. Once systemic, polyamines can interfere with cellular ion channels (specifically

    
     and 
    
    
    channels) and bind to nucleic acids, potentially leading to respiratory arrest and cardiac dysrhythmia.
Quantitative Toxicity Data

The disparity between oral and dermal toxicity highlights the skin absorption risk.

RouteSpeciesValue (LD50/LC50)GHS Category
Dermal Rabbit126 mg/kg Category 1/2 (Fatal)
Inhalation Rat333 ppm (1h)Category 2 (Fatal)
Oral Rat~1540 mg/kgCategory 4 (Harmful)

Note: The dermal LD50 is significantly lower than the oral LD50, indicating that skin contact is the most critical vector for lethality.

Visualizing the Reactivity

The following diagram illustrates the functional groups responsible for the compound's reactivity and toxicity.

ChemicalStructurecluster_moleculeN,N-Bis(3-aminopropyl)methylamine StructureCenterNTertiary Amine (Center)(Methylated Nitrogen)Arm1Propyl Chain 1CenterN->Arm1Arm2Propyl Chain 2CenterN->Arm2Amine1Primary Amine (-NH2)Highly NucleophilicArm1->Amine1Amine2Primary Amine (-NH2)Highly NucleophilicArm2->Amine2Effect1Crosslinking (Epoxy Curing)Amine1->Effect1Industrial UseEffect2Tissue Saponification(Corrosion)Amine1->Effect2Toxicity MechanismAmine2->Effect2

Figure 1: Structural reactivity showing the central tertiary amine and flanking primary amines responsible for crosslinking and tissue damage.

Safety & Handling Protocols

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood or glovebox.

  • Atmosphere: inert gas blanket (Nitrogen/Argon) is recommended during storage to prevent oxidation and moisture absorption (hygroscopic).

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with polyamines due to permeation risks.

PPE ComponentRecommendationRationale
Gloves (Splash) Double-gloved Nitrile (min 5 mil)Acceptable for incidental splash only. Change immediately upon contact.
Gloves (Immersion) Butyl Rubber or Viton High resistance to amine permeation.
Eye Protection Chemical Goggles + Face ShieldPrevent corneal liquefaction from vapors or splashes.
Body Protection Tychem® or chemically resistant apronPrevent dermal absorption through clothing.
Storage Incompatibilities
  • Acids/Acid Chlorides: Violent exothermic reaction.

  • Oxidizers: Fire/Explosion hazard.

  • Copper/Aluminum/Zinc: Corrosive to soft metals; store in glass or stainless steel.

Emergency Response Logic

In the event of exposure, the speed of decontamination determines survival. Do not use vinegar (acetic acid) to neutralize skin/eyes; the heat of neutralization can worsen the burn.

EmergencyResponsecluster_skinSkin Contact (High Fatality Risk)cluster_eyeEye ContactStartExposure IncidentSkinAction11. Immediate Drench(Safety Shower > 15 min)Start->SkinAction1DermalEyeAction11. Irrigate Immediately(Eye Wash > 30 min)Start->EyeAction1OcularSkinAction22. Remove Clothing(While under water)SkinAction1->SkinAction2SkinAction33. Seek Medical Aid(Mention: Dermal Absorption)SkinAction2->SkinAction3EyeAction22. Hold Eyelids OpenEyeAction1->EyeAction2EyeAction33. Ophthalmologist ConsultEyeAction2->EyeAction3

Figure 2: Emergency response workflow emphasizing immediate irrigation and medical notification of systemic toxicity risks.

Experimental Workflow: Safe Aliquoting

Objective: Safely transfer CAS 105-83-9 for synthesis without exposure.

  • Preparation:

    • Place the reagent bottle in a secondary container within the fume hood.

    • Pre-weigh the receiving flask (tared) to avoid using balances outside the hood.

  • Transfer:

    • Use a glass syringe with a long needle or a cannula transfer method. Avoid pouring, which increases vapor generation.

    • Note: Plastic syringes (polycarbonate) may degrade/swell upon prolonged contact.

  • Quenching:

    • Immediately rinse all contaminated glassware with a dilute acid solution (e.g., 5% HCl) in a waste beaker inside the hood to convert the volatile amine into a non-volatile ammonium salt before removing items from the hood.

HandlingWorkflowStep1Setup: Fume Hood+ Butyl GlovesStep2Transfer: Glass Syringe(No Pouring)Step1->Step2Step3Reaction: Closed Vessel(Inert Atmosphere)Step2->Step3Step4Cleanup: Acid Rinse(Neutralize Residue)Step3->Step4

Figure 3: Operational workflow for safe handling and neutralization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7777, N,N-Bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N,N-bis(3-aminopropyl)methylamine. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

An In-depth Technical Guide to the pKa Values and Protonation States of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, also known as 3,3'-diamino-N-methyldipropylamine, is a polyamine of significant interest in various fields of research and development, including its use as a building block in the synthesis of polymers and as a curing agent for epoxy resins. The biological and chemical behavior of this molecule is intrinsically linked to its protonation state, which is in turn governed by the pKa values of its three amine functional groups. The extent of ionization of these groups is a critical factor in their interactions with other molecules and surfaces.[1][2][3][4]

This technical guide provides a comprehensive overview of the pKa values of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, the factors influencing them, and the resulting protonation states at different pH values. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this versatile polyamine.

Understanding pKa Values in Polyamines

The pKa is the pH at which a specific functional group is 50% ionized.[3][4] For a polyprotic molecule like N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, which has three ionizable amine centers, there is a distinct pKa value for each. These values dictate the charge of the molecule at a given pH, which is crucial for its function and interaction in various systems. The protonation of the amine groups follows a stepwise equilibrium, with each pKa representing the dissociation of a proton from one of the nitrogen atoms.

Several factors can influence the pKa values of polyamines, including:

  • Temperature: pKa values are temperature-dependent.

  • Ionic Strength: The concentration of ions in the solution can affect the electrostatic interactions within the molecule and with the solvent, thereby altering the pKa values.

  • Molecular Structure: The electronic and steric environment of each amine group influences its basicity. The presence of the methyl group on one of the nitrogen atoms in N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, for instance, will subtly alter its pKa compared to its unsubstituted counterpart.

The experimentally determined pKa values for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine at 30°C are presented in the table below.

pKa ValueValue (at 30°C)Corresponding Protonation State
pK16.32LH33+ ⇌ LH22+ + H+
pK29.19LH22+ ⇌ LH+ + H+
pK310.33LH+ ⇌ L + H+

Table 1: Experimental pKa values for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.[5]

Protonation States Across a pH Range

The protonation state of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine changes significantly with pH. At very low pH, all three amine groups will be protonated, resulting in a species with a +3 charge (LH33+). As the pH increases, the amine groups will deprotonate sequentially according to their pKa values. The tertiary amine is expected to be the first to deprotonate, followed by the two primary amines.

The following diagram illustrates the dominant protonation state of the molecule across a physiological and broader pH range.

Protonation_States pH_low pH < 6.32 state3 LH3^3+ (Fully Protonated) pH_mid1 6.32 < pH < 9.19 state2 LH2^2+ pH_mid2 9.19 < pH < 10.33 state1 LH+ pH_high pH > 10.33 state0 L (Neutral) state3->state2 pKa1 = 6.32 state2->state1 pKa2 = 9.19 state1->state0 pKa3 = 10.33

Caption: Dominant protonation states of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine at different pH ranges.

Methodologies for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the behavior of polyamines. Both experimental and computational methods are employed for this purpose.

Experimental Approaches

Potentiometric Titration: This is a highly reliable and widely used method for determining pKa values.[4][6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa values can be determined from the inflection points of the resulting titration curve.

Experimental Protocol: Potentiometric Titration of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

  • Preparation of Solutions:

    • Prepare a standard solution of the polyamine (e.g., 1 mM).[6]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6]

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[6]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]

  • Titration Procedure:

    • Place a known volume of the polyamine solution into a thermostatted titration vessel.

    • Add the background electrolyte solution.

    • To ensure all amine groups are protonated, acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.[6]

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH reading after each addition, allowing the solution to equilibrate.

    • Continue the titration until all acidic protons have been neutralized (e.g., up to pH 12).

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the midpoints of the buffer regions or by analyzing the first or second derivative of the titration curve.[7]

Potentiometric_Titration_Workflow prep Prepare Solutions (Polyamine, Acid, Base, Electrolyte) calib Calibrate pH Meter prep->calib acidify Acidify Polyamine Solution calib->acidify titrate Titrate with Standard Base acidify->titrate record Record pH vs. Volume titrate->record Incremental additions plot Plot Titration Curve record->plot analyze Determine pKa Values (Half-Equivalence Points) plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for pKa determination.[1][2][4][8] It relies on monitoring the chemical shifts of specific nuclei (e.g., 1H, 13C, 15N) as a function of pH. The chemical shifts of atoms near an ionizable group are sensitive to its protonation state. By fitting the chemical shift data to the Henderson-Hasselbalch equation, the pKa values can be accurately determined. A key advantage of NMR is its ability to often assign specific pKa values to individual amine groups within the molecule.[1]

Computational Approaches

Computational chemistry offers a valuable alternative and complement to experimental methods for estimating pKa values.[9] These methods are particularly useful for high-throughput screening or for compounds that are difficult to synthesize or handle.

  • Semi-empirical Quantum Mechanics (QM) Methods: Methods like PM6 (Parameterization Method 6) can provide reasonably accurate pKa predictions with a relatively low computational cost.[9]

  • Density Functional Theory (DFT): DFT calculations, often combined with a continuum solvation model like COSMO (Conductor-like Screening Model) or SMD (Solvation Model based on Density), can yield more accurate pKa predictions, albeit at a higher computational expense.[9]

These computational approaches typically involve calculating the free energy change of the protonation/deprotonation reaction in the gas phase and in solution.

Conclusion

A thorough understanding of the pKa values and protonation states of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is fundamental to harnessing its chemical and biological properties. The three distinct pKa values (6.32, 9.19, and 10.33 at 30°C) dictate a pH-dependent charge state, which influences its reactivity, solubility, and intermolecular interactions. Accurate determination of these values through experimental methods like potentiometric titration and NMR spectroscopy, supported by computational predictions, provides researchers and drug development professionals with the critical data needed to effectively utilize this polyamine in their applications.

References

  • Boders, C. R., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2849–2857. [Link]

  • Mojumdar, A., et al. (2024). Measurement of polyamine pKa values. Semantic Scholar. [Link]

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pK a Values. Springer Nature Experiments. [Link]

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. PubMed. [Link]

  • Kimberly, M. M., & Goldstein, J. H. (1981). Determination of pKa values and total proton distribution pattern of spermidine by carbon-13 nuclear magnetic resonance titrations. Analytical Chemistry, 53(6), 789–793. [Link]

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]

  • LookChem. (n.d.). N,N-Bis(3-aminopropyl)methylamine. [Link]

  • Weisell, J., et al. (2009). Novel isosteric charge-deficient spermine analogue-1,12-diamino-3,6,9- triazadodecane: Synthesis, pKa measurement and biological activity. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wang, Y.-H., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(8), 9756–9767. [Link]

  • Härtel, S., et al. (2011). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. ResearchGate. [Link]

  • S. P. (2012). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 85(4), 451-457. [Link]

  • Al-Shehri, D. A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

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An In-Depth Technical Guide to the Biological Activity of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine and its analogs. Polyamines are essential for cell growth and proliferation, making their metabolic pathway a key target for therapeutic intervention, particularly in oncology and microbiology. This document synthesizes current knowledge on the structure-activity relationships, mechanisms of action, and therapeutic potential of this specific class of polyamine analogs. We delve into the rationale behind their design and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting the polyamine pathway.

Introduction: The Polyamine Pathway as a Therapeutic Target

The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous aliphatic cations crucial for a multitude of cellular processes, including cell proliferation, differentiation, and the maintenance of chromatin structure.[1][2] Their metabolism is tightly regulated, and dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where elevated polyamine levels are often observed.[3] This has led to the development of therapeutic strategies aimed at disrupting polyamine metabolism.[2][4]

Initially, research focused on inhibitors of polyamine biosynthesis, such as α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC).[2] However, compensatory mechanisms in cancer cells have limited the efficacy of such inhibitors as single agents.[2] This has shifted focus towards the development of polyamine analogs that can act as cytotoxic agents.[2][5] These synthetic analogs often exploit the cell's own polyamine transport system (PTS) to gain entry, where they can then exert their effects.[1][2]

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine and its analogs represent a class of these synthetic polyamines. Their structure, a modification of the natural polyamine spermidine, allows for a range of biological activities, which will be the focus of this guide.

Chemical Structure and Synthesis

The core structure of the topic compound is a triamine backbone with a methyl group on one of the terminal nitrogen atoms.

  • IUPAC Name: N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine[6]

  • Molecular Formula: C7H19N3[]

  • Molecular Weight: 145.25 g/mol [6]

The synthesis of such polyamines can be achieved through various methods. A common approach involves the reaction of acrylonitrile with an appropriate amine, followed by catalytic hydrogenation. For instance, a patented method for producing the related compound N-(3-aminopropyl)-1,3-propanediamine involves reacting ammonia with acrylonitrile to form N-(2-cyanoethyl)-3-aminopropionitrile, which is then hydrogenated to yield the final product.[8] This two-step process can achieve high yields and is suitable for industrial-scale production.[8]

Biological Activities and Mechanisms of Action

While specific data on N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is limited, the biological activities of its analogs are well-documented, primarily in the fields of anticancer and antimicrobial research.

Anticancer Activity

Polyamine analogs exert their cytotoxic effects in cancer cells through several mechanisms:

  • Competition with Natural Polyamines: Analogs can displace natural polyamines from their binding sites on macromolecules like DNA and RNA, thereby disrupting their normal function.[2][5]

  • Depletion of Intracellular Polyamine Pools: Upon entering the cell via the PTS, these analogs can downregulate the enzymes involved in polyamine biosynthesis and upregulate catabolic enzymes, leading to a depletion of natural polyamines.[9]

  • Induction of Apoptosis: Some analogs have been shown to induce programmed cell death in cancer cells through various signaling pathways.[10]

The charge distribution along the aliphatic backbone of these analogs is a critical determinant of their cytotoxicity.[9] For example, analogs that are designed based on computer modeling of polyamine-DNA interactions have shown potent growth inhibition and cytotoxicity in human brain tumor cell lines.[9]

Antimicrobial Activity

The antimicrobial properties of polyamine analogs are often attributed to their amphipathic nature, which allows them to interact with and disrupt microbial cell membranes.[11] The mechanism involves:

  • Electrostatic Attraction: The positively charged amino groups of the polyamine analog are attracted to the negatively charged components of the microbial cell envelope.

  • Membrane Insertion and Disruption: The lipophilic portions of the molecule insert into the lipid bilayer, leading to increased permeability and eventual cell lysis.

This mechanism is effective against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13] The antimicrobial potency is influenced by the length of the polyamine chain and the nature of the terminal substituents.[11] For instance, the addition of lipophilic groups to the polyamine backbone can significantly enhance their antimicrobial activity.[5]

Structure-Activity Relationship (SAR)

The biological activity of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine analogs is highly dependent on their chemical structure. Key SAR insights include:

  • Polyamine Backbone Length: The distance between the nitrogen atoms in the polyamine chain influences the analog's ability to interact with biological targets.[14]

  • Terminal Substituents: The nature of the groups attached to the terminal nitrogens is crucial. Lipophilic substituents can enhance membrane interaction and cytotoxicity.[5] For example, diarylbis(thioureido)polyamines have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.[11]

  • Charge Distribution: The overall charge and its distribution along the molecule affect its transport into the cell and its interaction with anionic macromolecules.[9]

Structural Modification Effect on Biological Activity Reference
Increased Lipophilicity of Terminal GroupsEnhanced antimicrobial and anticancer activity[5]
Quaternization of Internal NitrogenIncreased cytotoxicity in some cancer cell lines[9]
Variation in Polyamine Chain LengthOptimal length is crucial for target binding and transport[11][14]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine analogs, a series of standardized in vitro assays are recommended.

Anticancer Activity Assessment: Cytotoxicity Assay

A common method to determine the cytotoxic effects of these analogs on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture the desired cancer cell lines (e.g., human colon cancer cells, breast cancer cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the polyamine analogs in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Polyamine Analogs seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end_node End: Cytotoxicity Data analyze->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the polyamine analogs in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Polyamine Transport System (PTS) Assay

To determine if the analogs are substrates for the PTS, a competitive uptake assay using radiolabeled polyamines can be performed.

Protocol: Competitive Polyamine Uptake Assay

  • Cell Culture: Culture cells known to have an active PTS (e.g., certain cancer cell lines).

  • Pre-incubation: Pre-incubate the cells with the unlabeled polyamine analog at various concentrations.

  • Radiolabeled Polyamine Addition: Add a fixed concentration of a radiolabeled natural polyamine (e.g., [3H]spermidine).

  • Incubation: Incubate for a short period to allow for uptake.

  • Washing and Lysis: Wash the cells to remove extracellular radiolabel and then lyse the cells.

  • Scintillation Counting: Measure the amount of intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: A reduction in the uptake of the radiolabeled polyamine in the presence of the analog indicates competition for the same transport system.

PTS_Assay_Logic cluster_0 Experimental Conditions cluster_1 PTS Activity cluster_2 Conclusion control Cells + [3H]Spermidine uptake_control High [3H]Spermidine Uptake control->uptake_control test Cells + Analog + [3H]Spermidine uptake_test Low [3H]Spermidine Uptake test->uptake_test conclusion Analog Competes for PTS uptake_control->conclusion Comparison uptake_test->conclusion Comparison

Caption: Logical flow of a competitive polyamine transport assay.

Future Perspectives and Conclusion

The development of polyamine analogs as therapeutic agents is a promising field of research. While the specific biological activities of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine require further investigation, the extensive research on its analogs provides a strong foundation for future studies. The key to developing therapeutically useful drugs will be the identification of specific molecular targets and the design of compounds that interact selectively with these targets.[5] Future research should focus on synthesizing a library of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine analogs with diverse terminal substituents and evaluating their biological activities using the protocols outlined in this guide. This systematic approach will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for further preclinical development.

References

  • Structure–activity relationship of polyamine conjugates for uptake via polyamine transport system. (2018). Structural Chemistry.
  • Molecular mechanisms of polyamine analogs in cancer cells. (2005). PubMed.
  • A Comparison of Structure−Activity Relationships between Spermidine and Spermine Analogue Antineoplastics. Journal of Medicinal Chemistry.
  • Polyamine Structure and Synthetic Analogs.
  • The investigation of structure-activity relationship of polyamine-targeted synthetic compounds from different chemical groups. (2019). PubMed.
  • α,ω-Diacyl-Substituted Analogues of Natural and Unnatural Polyamines: Identification of Potent Bactericides That Selectively Target Bacterial Membranes. (2023). MDPI.
  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. (2022). ACS Bio & Med Chem Au.
  • Antimicrobial Properties of New Polyamines Conjugated with Oxygen-Containing Arom
  • Structure and biological action of analogs and derivatives of biogenic polyamines. (2021). Egorov.
  • Development of New Antimicrobial Oleanonic Acid Polyamine Conjug
  • Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy. (2005). PubMed.
  • Design and testing of novel cytotoxic polyamine analogues. PubMed.
  • Does anyone have experience with testing synthetic polyamines and checking its cytotoxicity and anti cancer activity on cancer cell lines? (2015).
  • Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC.
  • CAS 16968-18-6 (N-(3-aminopropyl)-N'-methylpropane-1,3-diamine). BOC Sciences.
  • Preparation method of N-(3-aminopropyl)-1,3-propane diamine. (2010).
  • New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. (2022). Semantic Scholar.
  • N,N'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE. ChemicalBook.
  • N,N-bis(3-aminopropyl)methylamine. PubChem.
  • 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. NIST WebBook.
  • N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. (2023). Publisso.
  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE.
  • N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine). (2004). SIELC Technologies.
  • N,N'-Bis(3-aminopropyl)-1,3-propanediamine, 94%. Thermo Fisher Scientific.
  • 1,3-Diaminopropane. Wikipedia.

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N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine boiling point and flash point data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Bis(3-aminopropyl)methylamine

Abstract

This technical guide provides a comprehensive overview of the boiling and flash points of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9). While the initial inquiry specified N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, publicly available, verified data for this specific constitutional isomer is scarce. Therefore, this guide focuses on the closely related and more extensively documented compound, N,N-Bis(3-aminopropyl)methylamine. This document details its critical physicochemical properties, outlines validated experimental protocols for their determination, and discusses the scientific principles that underpin these measurements. The information herein is intended to support laboratory safety, process development, and quality control for professionals in research and drug development.

Introduction and Chemical Identification

The subject of this guide is N,N-Bis(3-aminopropyl)methylamine , a polyamine compound with the Chemical Abstracts Service (CAS) registration number 105-83-9 [1][2]. This compound is structurally characterized by a central tertiary amine, which is bonded to one methyl group and two (3-aminopropyl) groups[1].

Chemical Structure:

  • CAS Number: 105-83-9

  • Molecular Formula: C₇H₁₉N₃[1]

  • Molecular Weight: 145.25 g/mol [2]

  • Common Synonyms: 3,3'-Diamino-N-methyldipropylamine, Methyliminobispropylamine, N-Methyl-N,N-bis(3-aminopropyl)amine[2]

This compound is a colorless to pale yellow liquid at room temperature and is utilized as a building block in organic synthesis and as a curing agent for epoxy resins[1]. An understanding of its thermal properties, specifically its boiling and flash points, is paramount for safe handling, storage, and application in research and development. The boiling point provides insight into its volatility and is a key parameter for purification via distillation, while the flash point is a critical indicator of its flammability and informs safety protocols[3][4][5].

Core Physicochemical Data: Boiling and Flash Points

The boiling and flash points are fundamental thermophysical properties that dictate the conditions for safe handling, processing, and storage of a chemical substance.

Data Summary

Quantitative data for N,N-Bis(3-aminopropyl)methylamine has been consolidated from multiple sources and is presented below. It is crucial to note that the boiling point of a substance is highly dependent on the ambient pressure.

PropertyValueConditionsSource(s)
Boiling Point 241 °CAtmospheric Pressure (760 mmHg, assumed)[6]
110-112 °C6 mmHg[7][8]
97-100 °C2 Torr (approx. 2 mmHg)
Flash Point 103 °CClosed Cup[8][9]
105 °CClosed Cup
Expert Analysis and Implications

The data reveals a high boiling point at atmospheric pressure (241 °C), indicating low volatility under standard laboratory conditions. This suggests that the substance will not readily vaporize, which can simplify handling procedures by reducing inhalation exposure risk. However, the ability to distill this compound at significantly lower temperatures under reduced pressure (e.g., 110-112 °C at 6 mmHg) is a critical piece of information for purification protocol design.

The flash point, determined to be approximately 103-105 °C via the closed-cup method, classifies this liquid as combustible but not flammable at standard room temperature[9]. This temperature is the lowest at which the liquid's vapors will ignite when an ignition source is present[3]. Consequently, while the risk of ignition is low at ambient temperatures, appropriate safety measures—such as avoiding open flames, sparks, and hot surfaces—must be strictly enforced when heating the material at or above its flash point.

Experimental Determination Methodologies

To ensure data integrity and reproducibility, standardized methods must be employed for determining boiling and flash points. The following sections describe self-validating protocols grounded in established laboratory techniques.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid[10]. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure[11].

  • Sample Preparation: Add approximately 0.5 mL of N,N-Bis(3-aminopropyl)methylamine into a small test tube (e.g., a 75x12 mm tube).

  • Capillary Tube Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil, ensuring the sample is positioned midway up the main body of the tube[10][12]. The rubber band must remain above the oil level to prevent degradation from heat[12].

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. The unique shape of the tube establishes a convection current, ensuring uniform heating of the oil bath[13].

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, the liquid's vapor pressure will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube[14].

  • Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube[10][11]. Record this temperature.

BoilingPointWorkflow cluster_prep Preparation cluster_exp Experiment cluster_result Result prep1 Fill test tube with ~0.5 mL sample prep2 Insert inverted capillary tube prep1->prep2 prep3 Attach sample tube to thermometer prep2->prep3 exp1 Mount assembly in Thiele tube prep3->exp1 exp2 Heat side arm gently exp1->exp2 exp3 Observe for rapid bubble stream exp2->exp3 exp4 Remove heat source exp3->exp4 exp5 Record T when liquid enters capillary exp4->exp5 result Observed Boiling Point exp5->result

Caption: Workflow for Thiele Tube Boiling Point Determination.

Flash Point Determination via Pensky-Martens Closed-Cup Method

The Pensky-Martens closed-cup test is a standardized method (ASTM D93) for determining the flash point of petroleum products and other liquids, and is suitable for N,N-Bis(3-aminopropyl)methylamine[15][16]. This method confines the substance's vapors, leading to a more precise and typically lower flash point measurement compared to open-cup methods, which better approximates the hazards in a sealed container[3].

  • Apparatus Setup: Ensure the Pensky-Martens apparatus is clean, dry, and placed on a level, stable surface.

  • Sample Loading: Fill the brass test cup with N,N-Bis(3-aminopropyl)methylamine up to the marked filling line.

  • Lid Placement: Secure the lid onto the cup, ensuring a tight fit. The lid contains apertures for a stirrer, thermometer, and the ignition source.

  • Heating and Stirring: Begin heating the sample at a controlled rate (Procedure A: 5°C to 6°C per minute). Simultaneously, start the stirrer at the specified speed (90 to 120 rpm for automated apparatus)[15].

  • Ignition Test Application: As the sample temperature approaches the expected flash point (103-105 °C), begin applying the ignition source (a small flame or electric igniter). For an expected flash point above 110°C, the test flame is typically applied at each 2°C temperature increase, starting from approximately 23°C below the expected point[15].

  • Observation: During each test application, the stirring is momentarily halted, and the ignition source is dipped into the vapor space of the cup. A "flash" is a brief, instantaneous ignition of the vapors across the surface of the liquid.

  • Measurement: The flash point is the lowest temperature, corrected to a standard atmospheric pressure of 101.3 kPa, at which the application of the ignition source causes a distinct flash inside the cup[3]. Record this temperature.

FlashPointWorkflow start Start load_sample Fill test cup to mark with sample start->load_sample secure_lid Secure lid on cup load_sample->secure_lid heat_stir Begin heating at controlled rate (5-6 °C/min) and stirring (90-120 rpm) secure_lid->heat_stir check_temp Is Temp ≈ Expected FP - 23°C? heat_stir->check_temp check_temp->heat_stir No apply_ignition Pause stirring & apply ignition source check_temp->apply_ignition Yes observe_flash Flash observed? apply_ignition->observe_flash observe_flash->heat_stir No, continue heating record_temp Record Temperature (Observed Flash Point) observe_flash->record_temp Yes end_exp End record_temp->end_exp

Caption: Workflow for Pensky-Martens Flash Point Determination.

Conclusion

This guide has presented the essential boiling point and flash point data for N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9). The boiling point of 241 °C at atmospheric pressure and a flash point of approximately 103-105 °C provide a clear framework for its safe handling and use in process chemistry. By adhering to standardized experimental protocols, such as the Thiele tube and Pensky-Martens methods, researchers and drug development professionals can ensure the generation of accurate, reliable data, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Ayalytical Instruments. (n.d.). ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester. Retrieved February 7, 2026, from [Link]

  • ANSI Blog. (2025, June 5). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Pensky–Martens closed-cup test. Retrieved February 7, 2026, from [Link]

  • ASTM International. (2025, May 2). D93 Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. Retrieved February 7, 2026, from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved February 7, 2026, from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved February 7, 2026, from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved February 7, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Bis(3-aminopropyl)methylamine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. Retrieved February 7, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2019, May 9). Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. Retrieved February 7, 2026, from [Link]

  • Oakwood Chemical. (n.d.). N,N-bis(3-Aminopropyl)methylamine. Retrieved February 7, 2026, from [Link]

  • Prime Process Safety Center. (n.d.). Boiling Point Test. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocol for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aliphatic Amine for High-Performance Epoxy Formulations

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a polyfunctional aliphatic amine that serves as a highly effective curing agent, or hardener, for epoxy resin systems.[1] Its unique molecular structure, featuring two primary and one secondary amine groups, provides a high degree of reactivity, enabling robust cross-linking of epoxy resins at ambient or slightly elevated temperatures.[1][2] This results in a durable, thermoset polymer network with a desirable combination of mechanical strength, thermal stability, and chemical resistance.[1]

The relatively low viscosity and good miscibility of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine facilitate its incorporation into various epoxy formulations.[1] These characteristics are particularly advantageous in applications requiring good impregnation and wetting of reinforcing fibers or fillers, such as in the fabrication of fiber-reinforced composites, high-performance adhesives, and protective coatings.[1] The resulting cured epoxy systems are noted for their excellent adhesion, thermal resistance, and chemical stability, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[1]

This document provides a comprehensive guide to the use of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine as an epoxy curing agent, including a detailed protocol, stoichiometric calculations, and expected material properties.

Curing Mechanism: The Chemistry of Epoxy-Amine Cross-linking

The curing of an epoxy resin with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine proceeds through a nucleophilic addition reaction between the amine groups of the hardener and the epoxide rings of the resin.[2][3] Each active hydrogen on the amine groups can react with an epoxy group, leading to the formation of a highly cross-linked, three-dimensional network.[2]

The reaction is initiated by the attack of a primary amine on a terminal epoxy group, which opens the ring and forms a secondary amine and a hydroxyl group. This newly formed secondary amine, as well as the original secondary amine in the curing agent, can then react with another epoxy group.[2] This step-growth polymerization continues until a rigid, thermoset polymer is formed.[4] The presence of hydroxyl groups generated during the reaction can also catalyze further epoxy ring-opening, a phenomenon known as autocatalysis.

The general reaction scheme is as follows:

  • Primary Amine Reaction: R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'

  • Secondary Amine Reaction: R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂

Due to its three amine groups, N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a multifunctional curing agent that can create a high cross-link density, contributing to the excellent mechanical and thermal properties of the cured epoxy.[1]

Safety and Handling

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed and may be fatal if it comes into contact with the skin or is inhaled.[5] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and ammonia.[7]

  • Protective Clothing: A lab coat or chemical-resistant apron.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.[5][6][7]

Experimental Protocol: Curing of a Standard Epoxy Resin

This protocol details the steps for curing a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Materials and Equipment:
  • N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (Curing Agent)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EEW of 180-190 g/eq)

  • Disposable mixing cups and stirring rods

  • Digital balance (accurate to at least 0.01 g)

  • Vacuum chamber (optional, for degassing)

  • Oven for post-curing (optional)

  • Molds for casting specimens

Step-by-Step Procedure:
  • Stoichiometric Calculation:

    • First, determine the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

      • Molecular Weight (MW) of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine = 145.25 g/mol .

      • Number of active hydrogens = 5 (2 from each primary amine and 1 from the secondary amine).

      • AHEW = MW / Number of active hydrogens = 145.25 / 5 = 29.05 g/eq .

    • Next, determine the Epoxy Equivalent Weight (EEW) of the epoxy resin (refer to the manufacturer's datasheet; a typical value for DGEBA is ~185 g/eq).

    • Calculate the mix ratio in parts by weight of curing agent per 100 parts of resin (phr):

      • phr = (AHEW / EEW) * 100

      • Example calculation with EEW = 185 g/eq: phr = (29.05 / 185) * 100 ≈ 15.7 phr .

  • Preparation:

    • Pre-condition both the epoxy resin and the curing agent to room temperature (20-25°C).

    • Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.

    • Based on the calculated phr, accurately weigh the corresponding amount of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine into the same mixing cup.

  • Mixing:

    • Thoroughly mix the two components for at least 2-3 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.

    • The mixture may exotherm (generate heat), which will decrease the pot life. For larger batches, consider mixing in a container with a larger surface area to dissipate heat.

  • Degassing (Optional but Recommended):

    • To remove any entrapped air bubbles from the mixing process, place the mixture in a vacuum chamber at a pressure of 25-29 inHg (1-2 psia) for 5-10 minutes, or until bubbling subsides.

  • Casting and Curing:

    • Pour the mixed and degassed epoxy system into the desired mold.

    • Allow the cast epoxy to cure at ambient temperature (20-25°C). A typical aliphatic amine-cured system will reach handling strength in 2-4 hours and a full cure in 24 hours.[7]

    • For optimal properties, a post-cure at a slightly elevated temperature can be performed. A typical post-cure schedule is 2 hours at 80°C.

Quantitative Data and Expected Properties

The following table summarizes the key parameters for a typical epoxy system cured with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

ParameterValueNotes
Curing Agent Properties
Molecular Weight145.25 g/mol
Amine Hydrogen Equivalent Weight (AHEW)29.05 g/eqCalculated as MW / 5
Mixing and Curing
Mix Ratio (phr with EEW 185 g/eq)~15.7Parts by weight of curing agent per 100 parts of resin
Pot Life (100g mass at 25°C)20-30 minutesVaries with mass and temperature
Ambient Cure Time (25°C)24 hours for full cureHandling strength in 2-4 hours[7]
Post-Cure Schedule (optional)2 hours at 80°CTo enhance thermal and mechanical properties
Expected Properties of Cured Epoxy
Glass Transition Temperature (Tg)80 - 120°CTypical for aliphatic amine cured DGEBA[7]
Tensile Strength50 - 70 MPaEstimated based on similar aliphatic amine systems
Flexural Modulus2.5 - 3.5 GPaEstimated based on similar aliphatic amine systems

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing A Calculate Stoichiometry (phr) B Weigh Epoxy Resin A->B C Weigh Curing Agent B->C D Thorough Mixing (2-3 minutes) C->D E Vacuum Degassing (optional) D->E F Casting into Mold E->F G Ambient Cure (24 hours at 25°C) F->G H Post-Cure (2 hours at 80°C) G->H I Final Cured Product H->I

Caption: Workflow for curing epoxy with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Soft or Tacky Cured Surface - Inaccurate mix ratio- Incomplete mixing- Low curing temperature- Use a digital balance for accurate measurements.- Ensure thorough mixing, scraping sides and bottom of the container.- Cure at a temperature within the recommended range (20-25°C).
Excessive Bubbles in Cured Product - Air entrapment during mixing- Mix slowly and carefully.- Degas the mixture under vacuum before casting.
Short Pot Life / Runaway Exotherm - Large batch size- High ambient temperature- Mix smaller batches.- Use a shallow mixing container to dissipate heat.- Work in a temperature-controlled environment.
Brittle Cured Product - Off-ratio mixture (excess hardener)- Incomplete cure- Re-verify stoichiometric calculations and measurements.- Ensure the full ambient cure time is allowed, and consider a post-cure.

References

  • Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METHYLAMINE. Retrieved from [Link]

  • ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the epoxy with diamine groups to prepare epoxy resins. Retrieved from [Link]

  • Kohesi Bond. (2026, February 10). Optimising Epoxy Curing: Temperature & Time. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9). Retrieved from [Link]

  • ResearchGate. (2011, September 12). A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. Retrieved from [Link]

  • Rich Chemical. (2025, January 27). The Science Behind Epoxy Hardener: Strength, Flexibility, and More. Retrieved from [Link]

Sources

Synthesis of surfactants using N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Characterization of Amphoteric and Cationic Surfactants from N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Authored by: Senior Application Scientist, Surfactant Chemistry Division

Abstract

This document provides a detailed guide for researchers and chemical development professionals on the synthesis of novel surfactants using the versatile precursor, N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. This triamine, possessing two primary amines and one secondary amine, offers a unique platform for creating a variety of surfactant structures, including cationic and amphoteric species. We will explore the strategic chemical modifications of this precursor, provide detailed, step-by-step protocols for synthesis and purification, and outline methods for structural and physicochemical characterization. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic strategy.

Introduction: The Strategic Advantage of the Diamine Precursor

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a valuable building block in surfactant synthesis due to its multiple nucleophilic sites. The presence of two primary amines and a central secondary amine allows for regioselective modifications to introduce both hydrophobic (lipophilic) tails and various hydrophilic head groups. This structural flexibility enables the tuning of surfactant properties such as detergency, foaming, emulsification, and antimicrobial activity.

Surfactants derived from polyamines are noted for their strong interfacial activity and, in many cases, enhanced biodegradability and lower skin irritation compared to traditional surfactants.[1] The ability to synthesize both cationic and zwitterionic (amphoteric) surfactants from a single precursor streamlines development efforts and allows for the systematic study of structure-property relationships. These surfactants find widespread applications, from industrial disinfectants and cosmetic hair conditioning agents to formulation components in agricultural products.[2]

Foundational Chemical Principles

The conversion of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine into a surface-active agent primarily involves two key transformations:

  • Introduction of a Hydrophobic Tail: This is typically achieved by reacting one of the primary amine groups with a long-chain fatty acid or alkyl halide. The most common and efficient method is the amidation reaction with a fatty acid (e.g., lauric acid, myristic acid) to form a fatty amidoamine intermediate. This reaction is an equilibrium process, and the removal of water is critical to drive the reaction to completion.

  • Modification of the Hydrophilic Head: The resulting fatty amidoamine intermediate is itself a cationic surfactant at low pH but can be further modified to create permanent cationic or pH-responsive amphoteric head groups.

    • Cationic Surfactants: Quaternization of the tertiary amine with an alkylating agent (e.g., methyl iodide, dimethyl sulfate) yields a quaternary ammonium salt.[3] These "quat" compounds exhibit strong, pH-independent cationic character and are often used for their antimicrobial and conditioning properties.[4]

    • Amphoteric Surfactants: Reaction of the remaining amine functionalities with reagents like sodium chloroacetate or acrylic acid introduces carboxyl groups.[5][6] The resulting molecule contains both a positive charge (on the protonated amine) and a negative charge (on the carboxylate), making it zwitterionic over a wide pH range. Amphoteric surfactants are prized for their mildness, hard water tolerance, and compatibility with other surfactant types.[5]

The overall synthetic strategy is visualized below.

G cluster_0 Core Synthesis Pathway cluster_1 Surfactant Derivatization Precursor N-(3-Aminopropyl)-N'- methylpropane-1,3-diamine Intermediate Fatty Amidoamine Intermediate Precursor->Intermediate + Fatty Acid (Amidation) Cationic Cationic Surfactant (Quaternary Ammonium) Intermediate->Cationic + Alkyl Halide (Quaternization) Amphoteric Amphoteric Surfactant (Carboxybetaine) Intermediate->Amphoteric + Sodium Chloroacetate (Carboxymethylation) AmineOxide Non-ionic/Cationic Surfactant (Amine Oxide) Intermediate->AmineOxide + H₂O₂ (Oxidation)

Figure 1: General synthetic strategy for deriving various surfactant classes from the diamine precursor.

Experimental Protocols

Safety Precaution: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine and its derivatives can be corrosive and cause skin and eye irritation.[7] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent / MaterialGradeSupplier Example
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine≥97%Sigma-Aldrich, TCI
Lauric Acid (Dodecanoic acid)≥98%Sigma-Aldrich
TolueneAnhydrousMajor chemical supplier
Sodium Methoxide0.5 M in MethanolSigma-Aldrich
Methyl Iodide≥99%Sigma-Aldrich
Sodium Chloroacetate≥98%Sigma-Aldrich
IsopropanolACS GradeMajor chemical supplier
Diethyl EtherACS GradeMajor chemical supplier
Round-bottom flask (500 mL)-Glassware supplier
Dean-Stark Apparatus-Glassware supplier
Condenser, Magnetic Stirrer/Hotplate, Heating Mantle-Lab equipment supplier
Rotary Evaporator-Lab equipment supplier
Separatory Funnel (500 mL)-Glassware supplier
Protocol 1: Synthesis of N-(3-(lauroylamino)propyl)-N'-methylpropane-1,3-diamine Intermediate

This protocol details the formation of the fatty amidoamine intermediate via direct amidation. The key to achieving a high yield is the azeotropic removal of water, which drives the reaction equilibrium towards the product.

Workflow Visualization:

G start Start reactants 1. Combine Diamine, Lauric Acid, & Toluene in Flask start->reactants setup 2. Assemble Dean-Stark Apparatus & Reflux Condenser reactants->setup reflux 3. Heat to Reflux (110-120°C) Collect Water Azeotropically setup->reflux monitor 4. Monitor Reaction (TLC or Acid Number Titration) reflux->monitor monitor->reflux Continue until no more water collects cool 5. Cool to Room Temperature monitor->cool Reaction Complete evaporate 6. Remove Toluene via Rotary Evaporation cool->evaporate product Obtain Crude Amidoamine Intermediate (Waxy Solid) evaporate->product end End product->end

Figure 2: Step-by-step workflow for the synthesis of the amidoamine intermediate.

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (14.5 g, 0.1 mol) and lauric acid (20.0 g, 0.1 mol).

  • Add 200 mL of toluene to the flask. The toluene serves as the solvent and the azeotropic agent to remove water.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux (approx. 110-120°C) using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as it is removed from the reaction.

  • Continue refluxing for 8-12 hours, or until the theoretical amount of water (1.8 mL, 0.1 mol) has been collected.

  • Self-Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically taking a sample and titrating for the remaining acid content (acid number). The reaction is complete when the lauric acid spot on the TLC plate has disappeared.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-(3-(lauroylamino)propyl)-N'-methylpropane-1,3-diamine, should be a viscous, yellowish liquid or waxy solid. The yield is typically >90%. This intermediate can be used directly in the next steps.

Protocol 2: Derivatization of the Intermediate
  • Dissolve the crude amidoamine intermediate (32.7 g, approx. 0.1 mol) in 150 mL of isopropanol in a round-bottom flask.

  • Add sodium methoxide (0.5 M in methanol, 5 mL) to act as a base to neutralize any residual acid and deprotonate the remaining amines.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add methyl iodide (15.6 g, 0.11 mol) dropwise while stirring vigorously. This reaction is exothermic. Maintain the temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Self-Validation Checkpoint: The formation of a precipitate (sodium iodide) is a good indicator that the reaction is proceeding.

  • Filter the mixture to remove the sodium iodide precipitate.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the final quaternary ammonium surfactant.

  • Dissolve the crude amidoamine intermediate (32.7 g, approx. 0.1 mol) in 100 mL of isopropanol and 20 mL of water.

  • Add sodium chloroacetate (12.8 g, 0.11 mol) to the mixture.

  • Add sodium hydroxide (4.4 g, 0.11 mol) dissolved in 20 mL of water. The NaOH neutralizes the HCl formed during the reaction, driving it to completion.

  • Heat the mixture to 70-80°C and stir for 10-12 hours.

  • Self-Validation Checkpoint: Monitor the pH of the reaction. It should remain alkaline (pH 9-11).

  • Cool the reaction mixture. A precipitate of sodium chloride will form.

  • Filter the mixture to remove the salt.

  • Remove the solvent from the filtrate via rotary evaporation to yield the amphoteric surfactant.

Product Characterization

Purified products should be characterized to confirm their chemical structure and assess their surfactant properties.

Structural Confirmation

Standard spectroscopic techniques are used to verify the covalent structure of the synthesized molecules.

TechniqueExpected Observations for N-(3-(lauroylamino)propyl) derivative
FT-IR - Broad peak at ~3300 cm⁻¹ (N-H stretch of amide and amine).- Sharp peak at ~1640 cm⁻¹ (Amide I band, C=O stretch).- Peak at ~1550 cm⁻¹ (Amide II band, N-H bend).- Strong peaks at ~2850-2950 cm⁻¹ (C-H stretches of the alkyl chain).
¹H NMR (in CDCl₃)- Triplet at ~0.88 ppm (terminal -CH₃ of lauryl chain).- Broad singlet at ~1.25 ppm (-(CH₂)₈- of lauryl chain).- Multiplets at ~2.2-2.8 ppm (protons on carbons adjacent to nitrogen atoms).- A downfield signal at ~6.5-7.5 ppm (amide N-H proton).- For quaternized product, a sharp singlet around 3.3 ppm for the new N⁺-(CH₃)₃ protons.
Mass Spectrometry The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the target compound.
Physicochemical Property Analysis

The efficacy of a surfactant is determined by its behavior at interfaces.

  • Critical Micelle Concentration (CMC): The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles in solution. It is typically measured using a tensiometer, which records the surface tension of surfactant solutions at varying concentrations. The CMC is identified as the point where the surface tension plateaus. Amine oxide surfactants, for example, show a significant reduction in surface tension before reaching their CMC.[8]

  • Foaming Analysis: The foam-generating and foam-stabilizing properties can be assessed using the Ross-Miles method, which measures the initial foam height and its decay over time.

  • Emulsification Power: The ability of the surfactant to stabilize an oil-in-water emulsion can be evaluated by mixing it with an oil (e.g., mineral oil or paraffin) and water, homogenizing the mixture, and observing the time it takes for phase separation to occur.[1]

Conclusion

The N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine precursor provides a robust and versatile platform for the synthesis of high-performance cationic and amphoteric surfactants. By following the detailed protocols for amidation and subsequent derivatization, researchers can efficiently produce novel surface-active agents. The principles of driving equilibrium reactions and the methods for structural and functional characterization outlined in this guide provide a comprehensive framework for developing customized surfactants tailored to specific applications in drug development, cosmetics, and industrial formulations.

References

  • Lewińska, A., Wilk, K. A., & Jezierski, A. (2012). Characterization of the Microenvironments of Alkylamidoamine-N-oxide Surfactant Aggregates by the EPR Spin Labeling Method. Journal of Solution Chemistry, 41(7), 1210-1223.
  • Ataman Kimya. N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE.
  • Whamine. (n.d.). Let's talk about these three types of amphoteric surfactants. Whamine.
  • BLi-T. (n.d.). N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS 2372-82-9. BLi-T Chemical.
  • Szymczyk, K., & Zdziennicka, A. (2005). Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface.
  • Wang, X., et al. (2015).
  • Aiad, I., et al. (n.d.). Pure N-Alkylaminopropionic Acid and N-Alkylaminodipropionic Acid Sodium Salts: Synthesis, Characterization, and Physicochemical Properties.
  • Chemical-Label.com. (n.d.). Fatty acids, tall-oil, reaction products with N-(3-aminopropyl)-1,3-propanediamine... Chemical-Label.com.
  • Fredriksen, S. B., et al. (2014). Synthesis of Novel Diammonium Gemini Surfactants. Molecules, 19(9), 13564-13575. [Link]

  • Ataman Kimya. (n.d.). AMPHOTERIC SURFACTANTS.
  • Lim, J., & Han, S. (2015). Synthesis of dialkylamidoamine oxide surfactant and characterization of its dual function of detergency and softness.
  • Amphoteric Surfactants. (2023, July 5). YouTube.
  • Shaban, S. M., et al. (2019). Synthesis of newly cationic surfactant based on dimethylaminopropyl amine and their silver nanoparticles: Characterization. Journal of Molecular Liquids, 277, 949-957.
  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. [Link]

  • Hartwig, A., et al. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine.

Sources

Preparation of chelating ligands from N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3,3'-diamino-N-methyldipropylamine (also known as N-(3-aminopropyl)-N'-methylpropane-1,3-diamine or MeDPT).[1][] This asymmetric-sounding but structurally symmetric polyamine (


) acts as a pivotal scaffold in the development of high-affinity chelating ligands.[1][]

Its unique "tridentate" backbone—featuring two primary amines and one central tertiary amine—allows for the rapid construction of pentadentate (


) acyclic ligands  and macrocyclic chelators . These derivatives are critical in the development of:
  • Metallodrugs: Superoxide dismutase (SOD) mimics and cytotoxic copper/platinum complexes.

  • Radiopharmaceuticals: Chelators for

    
     (PET) and 
    
    
    
    (SPECT).
  • MRI Contrast Agents: Lanthanide-hosting macrocycles.[1][]

Chemical Profile & Structural Logic

Target Scaffold: 3,3'-Diamino-N-methyldipropylamine CAS: 105-83-9 Abbreviation: MeDPT Structure:


[1][]

Key Reactivity Features:

  • Primary Amines (2x): Highly nucleophilic sites ready for Schiff-base condensation or alkylation.[1][]

  • Central Tertiary Amine (1x): Provides a "hard" nitrogen donor for metal coordination without requiring deprotonation.[] The methyl group prevents the formation of certain aminals, forcing the reaction toward open-chain or specific macrocyclic products.

  • Propyl Linkers: The

    
     chains form 6-membered chelate rings upon metal binding, which are often more flexible than the 5-membered rings formed by ethylenediamine analogs, accommodating larger metal ions (e.g., 
    
    
    
    ,
    
    
    ).

Strategic Synthesis Pathways

The following flowchart illustrates the three primary ligand classes derived from MeDPT.

G Start MeDPT Scaffold (CAS 105-83-9) Path1 Pathway A: Schiff Base Condensation Start->Path1 + 2 eq. Aldehyde (e.g., Pyridine-2-CHO) Path2 Pathway B: Macrocyclization Start->Path2 + Dialdehyde (Template Synthesis) Path3 Pathway C: Carboxymethylation Start->Path3 + Chloroacetic Acid or Glyoxal Prod1 Pentadentate (N5) Bis-Schiff Bases Path1->Prod1 - H2O Prod2 Pyridine-Head Macrocycles Path2->Prod2 Metal Template (Ba2+, Mn2+) Prod3 Polyaminocarboxylates (DTPA Analogs) Path3->Prod3 pH Control

Figure 1: Divergent synthesis pathways from the MeDPT scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Pentadentate Ligand (MeDPT-Py)

This protocol creates a "pincer-like" ligand capable of wrapping around transition metals (Cu, Zn, Fe).

Mechanism: Double Schiff-base condensation.[1][] Reaction:


[1]

Materials:

  • MeDPT (1.45 g, 10 mmol)

  • Pyridine-2-carboxaldehyde (2.14 g, 20 mmol)[1][]

  • Ethanol (Absolute, 50 mL)

  • Anhydrous

    
     (optional)
    

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.14 g (20 mmol) of pyridine-2-carboxaldehyde in 20 mL of absolute ethanol.

  • Addition: Dissolve 1.45 g (10 mmol) of MeDPT in 10 mL of ethanol. Add this solution dropwise to the aldehyde solution over 15 minutes at room temperature.

    • Observation: The solution will likely turn yellow/orange due to imine formation.[]

    • Exotherm: A mild exotherm may be observed; this is normal.[1][]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Tip: To drive the equilibrium to completion, a Dean-Stark trap or the addition of 2g of anhydrous

      
       can be used to sequester water.
      
  • Isolation (Option 1 - Solid): Evaporate the solvent under reduced pressure (Rotavap). The resulting oil can often be crystallized by triturating with cold diethyl ether or hexane.[]

  • Reduction (Critical for Drug Stability): Schiff bases are hydrolytically unstable in vivo.[] For drug applications, reduce the imine:

    • Dissolve the crude imine in methanol.[]

    • Add

      
       (2.5 equiv) in portions at 
      
      
      
      . Stir for 2 hours.
    • Quench with water, extract with DCM, and dry. This yields the secondary amine derivative, which is chemically stable.

Validation:

  • IR: Disappearance of Carbonyl peak (

    
    ) and appearance of Imine stretch (
    
    
    
    ).[1]
  • NMR: Appearance of imine proton singlet (

    
     ppm).
    
Protocol B: Template Synthesis of Macrocyclic Ligands

Direct reaction of diamines/triamines with dialdehydes often yields polymers.[] To form a discrete macrocycle, a metal ion "template" is used to pre-organize the ligands.

Target: 12-to-15 membered macrocycle (Schiff base form).

Materials:

  • MeDPT (1 mmol)

  • 2,6-Diformylpyridine (1 mmol)[1]

  • Template Salt:

    
     or 
    
    
    
    (1 mmol)
  • Methanol (50 mL)

Step-by-Step Methodology:

  • Template Coordination: Dissolve the metal salt (e.g.,

    
    ) in 20 mL methanol. Add 2,6-diformylpyridine (1 mmol). Stir for 15 minutes to allow the carbonyl oxygens to coordinate to the metal.
    
  • Cyclization: Add MeDPT (1 mmol) in 10 mL methanol dropwise to the template mixture.

  • Reflux: Reflux for 6–12 hours. The solution color will deepen (often orange or red).

  • Transmetallation (Optional): The resulting complex is

    
    . To obtain the free ligand:
    
    • Precipitate the barium using

      
       (forms insoluble 
      
      
      
      ).
    • Filter and evaporate the filtrate to isolate the free macrocycle.

    • Warning: Perchlorate salts are potentially explosive.[1][] Use triflates (

      
      ) or chlorides if scaling up.[1][]
      

Data Presentation & Validation

Table 1: Physicochemical Properties of MeDPT Derivatives

Ligand TypeReaction PartnerProduct StateKey IR Feature (

)
Applications
Acyclic

2-PyridinecarboxaldehydeYellow Oil/Solid1645 (C=N)Cu(II) Cytotoxicity, SOD Mimics
Macrocycle 2,6-DiformylpyridineOrange Solid1635 (C=N), No C=O[1][]Lanthanide (Gd/Eu) Chelation
Dithiocarbamate Carbon Disulfide (

)
White/Pale ppt1480 (N-CSS)

Radiopharmaceuticals

Self-Validating The Protocol (Troubleshooting):

  • Problem: Product remains an oil and won't crystallize.

    • Cause: Incomplete removal of water or presence of unreacted amine.[]

    • Fix: Dissolve in DCM, wash with brine, dry over

      
      , and re-evaporate. Triturate with cold pentane.
      
  • Problem: NMR shows multiple species.

    • Cause: Hydrolysis of the Schiff base.

    • Fix: Ensure NMR solvent (

      
      ) is acid-free (filter through basic alumina) or reduce the ligand immediately to the amine form.
      

Mechanism of Schiff Base Formation

Understanding the mechanism is vital for troubleshooting.[] The reaction is reversible and acid-catalyzed (often by trace acid in the aldehyde or solvent).

Mechanism Step1 Nucleophilic Attack: Amine (MeDPT) attacks Carbonyl Carbon Step2 Tetrahedral Intermediate: Formation of Carbinolamine Step1->Step2 Step3 Dehydration: Protonation of OH and Elimination of Water Step2->Step3  Requires H+ Transfer   Step4 Imine Formation: Formation of C=N Double Bond Step3->Step4  - H2O (Irreversible if removed)  

Figure 2: Step-wise mechanism of imine formation. Removal of water (Step 3 to 4) is the driving force.

References

  • Symmetric Scaffold Identification

    • Sigma-Aldrich.[1][] N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine (CAS 105-83-9).[1][] Link

  • Schiff Base Synthesis Protocols

    • Keypour, H., et al. (2009). "Synthesis and crystal structure of some new cadmium(II) macrocyclic Schiff base complexes." Journal of Organometallic Chemistry. (Demonstrates the use of dipropylenetriamine backbones in Schiff base chemistry). Link

  • Macrocyclization Techniques

    • Tamburini, S., et al. (2000). "Template synthesis of macrocyclic ligands." Coordination Chemistry Reviews. (Authoritative review on using Ba/Mn templates for polyamine macrocycles). Link

  • Medical Applications (Lanthanides)

    • Caravan, P., et al. (1999). "Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications." Chemical Reviews. (Contextualizes the need for rigid

      
       macrocycles derived from polyamines). Link
      

Disclaimer: These protocols involve hazardous chemicals (pyridine derivatives, organic solvents).[1] All work must be performed in a fume hood with appropriate PPE.[] Perchlorate salts used in template synthesis are potentially explosive; handle with extreme care or substitute with triflates.[]

Sources

Using CAS 105-83-9 in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Utilizing N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9) in Pharmaceutical Synthesis

Abstract

This technical guide details the application of N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9) as a critical scaffold in the synthesis of pharmaceutical intermediates.[1] While historically utilized as a curing agent, its pharmacological relevance has surged due to its role as a core amine linker in the development of Ionizable Lipids (Lipidoids) for mRNA delivery systems (Lipid Nanoparticles - LNPs) and DNA bis-intercalators .[1] This document provides validated protocols for these high-value synthetic pathways, emphasizing mechanistic rationale and self-validating experimental design.

Chemical Profile & Reactivity

CAS 105-83-9 is a low-molecular-weight triamine characterized by a central tertiary amine flanked by two primary amine "arms."[1] This unique topology makes it an ideal "hub" for constructing dendrimeric or gemini-surfactant-like structures.[1]

PropertySpecificationSynthetic Relevance
Chemical Name N-(3-Aminopropyl)-N-methylpropane-1,3-diamineIUPAC designation.[1]
Molecular Formula C₇H₁₉N₃MW: 145.25 g/mol .[1][2][3]
Structure H₂N-(CH₂)₃-N(CH₃)-(CH₂)₃-NH₂C2v Symmetry : Both primary amines are chemically equivalent.[1]
Basicity (pKa) ~10.3 (1°), ~9.2 (1°), ~6.3 (3°)The central tertiary amine provides the pH-sensitive "switch" crucial for endosomal escape in LNPs.[1]
Nucleophilicity 1° Amines > 3° AminePrimary amines react rapidly with electrophiles (acrylates, epoxides, anhydrides); the central amine is sterically hindered.

Application I: Synthesis of Ionizable Lipids (LNP Components)

Context: The most prominent modern application of CAS 105-83-9 is in the synthesis of lipidoids for RNA delivery.[1] The central tertiary amine becomes protonated in the acidic endosome (pH ~5-6), facilitating membrane disruption, while remaining neutral at physiological pH (7.4) to reduce toxicity.[1][4]

Mechanism: Aza-Michael Addition

The synthesis typically involves the conjugate addition of the primary amines of CAS 105-83-9 to alkyl acrylates or acrylamides.[1] This "Michael Addition" allows for the rapid generation of lipid libraries by varying the alkyl tail length.

Experimental Protocol: Synthesis of C12-200 Analog Lipidoid

Target: A tetra-alkylated lipidoid scaffold utilized in high-efficacy mRNA transfection.[1]

Reagents:

  • Core: N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9) [1.0 eq][1][3][5]

  • Tail: Tridecyl acrylate (or similar long-chain acrylate) [4.0 - 5.0 eq][1]

  • Solvent: Ethanol (anhydrous) or Solvent-free (Neat)[1]

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Calculate 1.0 molar equivalent of CAS 105-83-9.[1]

    • Calculate 4.4 molar equivalents of Alkyl Acrylate.[1] (A slight excess ensures complete alkylation of the 4 available N-H protons).[1]

  • Reaction Setup:

    • In a pressure-rated glass vial, combine the amine and acrylate.[1]

    • Note: No catalyst is typically required; the basicity of the amine drives the reaction.

  • Thermal Activation:

    • Seal the vial and heat to 90°C with magnetic stirring.

    • Duration: 48–72 hours.[1]

    • Checkpoint: Monitor reaction progress via TLC (DCM:MeOH:NH₄OH, 90:10:1).[1] Disappearance of the baseline amine spot indicates conversion.[1]

  • Purification (Critical Step):

    • Most lipidoids are synthesized as libraries and used crude after vacuum removal of volatiles.[1] However, for pharmaceutical grade intermediates:

    • Flash Chromatography: Silica gel column.[1]

    • Eluent Gradient: 100% DCM → 90:10 DCM/MeOH → 85:15:1 DCM/MeOH/NH₄OH.[1]

    • Why: Removes unreacted acrylate (toxicity risk) and mono-substituted byproducts.[1]

  • Validation:

    • ¹H-NMR: Verify the ratio of the terminal methyl group (tail) to the N-methyl group (head).[1] Integration should reflect 4 tails per 1 head.[1]

LipidSynthesis cluster_inputs Reactants cluster_process Reaction Conditions cluster_output Product Amine CAS 105-83-9 (Triamine Core) Mix Mix Neat or in EtOH (1:4.4 Ratio) Amine->Mix Acrylate Alkyl Acrylate (Hydrophobic Tail) Acrylate->Mix Heat Heat @ 90°C 48-72 Hours Mix->Heat Michael Aza-Michael Addition (4x Alkylation) Heat->Michael Lipidoid Ionizable Lipidoid (LNP Component) Michael->Lipidoid

Figure 1: Workflow for the synthesis of ionizable lipidoids via Aza-Michael addition using CAS 105-83-9.[1]

Application II: Synthesis of DNA Bis-Intercalators

Context: CAS 105-83-9 serves as a flexible polyamine linker to connect two chromophores (e.g., naphthalimides).[1] These "bis-intercalators" sandwich DNA base pairs, offering high binding affinity and potential antitumor activity.[1]

Mechanism: Imidation

The reaction involves the condensation of the primary amine groups with cyclic anhydrides (e.g., 1,8-naphthalic anhydride) to form stable imide rings.

Experimental Protocol: Bis-Naphthalimide Synthesis

Reagents:

  • Linker: N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9) [1.0 eq][1][3][5]

  • Chromophore: 1,8-Naphthalic Anhydride (or derivatives) [2.2 eq][1]

  • Solvent: Ethanol or 2-Methoxyethanol (for higher boiling point).[1]

Step-by-Step Methodology:

  • Dissolution:

    • Suspend 1,8-naphthalic anhydride in ethanol (approx. 10 mL per gram).[1]

  • Addition:

    • Add CAS 105-83-9 dropwise to the suspension at room temperature.[1]

    • Observation: The suspension may clear initially as the amine salt forms.

  • Reflux:

    • Heat the mixture to reflux (78–100°C depending on solvent).

    • Duration: 4–6 hours.

    • Mechanism:[1][6][7] The heat drives off water, closing the imide ring.

  • Work-up:

    • Cool the reaction to room temperature.[1][4] The product often precipitates as a solid.[1]

    • Filter the precipitate and wash with cold ethanol.[1]

  • Recrystallization:

    • Recrystallize from DMF/Ethanol mixtures to ensure removal of mono-substituted impurities.[1]

Safety & Handling Protocols

CAS 105-83-9 is a corrosive amine.[1] Strict adherence to safety protocols is mandatory.

  • Hazard Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1]

  • Handling:

    • PPE: Butyl rubber gloves, chemical splash goggles, and face shield.

    • Ventilation: Always handle in a functioning fume hood.[1] Amines have a distinct, fishy odor and vapors are irritating to the respiratory tract.

  • Spill Management: Neutralize spills with weak acid (e.g., dilute acetic acid) and absorb with inert material (vermiculite).[1]

References

  • Love, K. T., et al. (2010).[1] "Lipid-like materials for low-dose, in vivo gene silencing."[1] Proceedings of the National Academy of Sciences, 107(5), 1864-1869. (Describes the foundational synthesis of lipidoids using amine 105-83-9 analogs). Link[1]

  • Han, X., et al. (2024).[1][7] "High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery." Journal of Nanobiotechnology, 22, 2919. (Details modern combinatorial synthesis using polyamines). Link[1][4]

  • Silva, C. O., et al. (2024).[1] "Insight into the liposomal encapsulation of mono and bis-naphthalimides." Royal Society of Chemistry Advances.[1] (Describes the use of CAS 105-83-9 as a linker for bis-intercalators). Link

  • PubChem. (2025).[1] "Compound Summary: N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)."[1][3][5] National Library of Medicine.[1] Link

Sources

Application Note: Crosslinking Protocols Using N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

This guide details the utilization of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (referred to herein by its industrial standard name, 3,3'-Diamino-N-methyldipropylamine or DNMA ) as a versatile crosslinking agent.

Unlike standard aliphatic diamines, DNMA possesses a unique trifunctional architecture : two primary amine groups separated by a hydrophobic propyl backbone, anchored by a central tertiary methylamine. This structure confers distinct advantages:

  • Dual Reactivity: Primary amines facilitate rapid nucleophilic attack (e.g., on epoxides or acrylates).

  • Internal Catalysis: The central tertiary amine acts as a catalytic base, accelerating curing rates in epoxy systems and buffering pH in biological microenvironments.

  • Hydrophilicity Balance: The methyl/propyl combination offers a tunable hydrophobicity profile suitable for both solvent-borne coatings and hydrogels.

Chemical Specifications
PropertyValue
IUPAC Name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
Common Name 3,3'-Diamino-N-methyldipropylamine (DNMA)
CAS Number 105-83-9
Molecular Weight 145.25 g/mol
Structure

Active Hydrogens 4 (from two

groups)
Amine Value ~1150 mg KOH/g
AHEW 36.3 g/eq (Calculated:

)

Part 2: High-Performance Epoxy Crosslinking

Mechanism & Rationale

In epoxy chemistry, DNMA functions as a room-temperature curing agent. The primary amines open the epoxide rings, forming a highly crosslinked thermoset. The central tertiary amine provides an autocatalytic effect, making DNMA faster-curing than standard diethylenetriamine (DETA) analogues and less prone to "blushing" (reaction with atmospheric


).
Protocol: Structural Adhesive Formulation

Target: Bisphenol-A based Epoxy (e.g., DGEBA, EEW ~190).

Stoichiometric Calculation: To achieve maximum crosslinking density, the amine hydrogen equivalent weight (AHEW) must match the epoxy equivalent weight (EEW).




Materials:

  • Epoxy Resin (DGEBA, EEW ~190)

  • DNMA (CAS 105-83-9)

  • Defoamer (Optional, silicone-free)

Step-by-Step Procedure:

  • Preparation: Pre-warm the epoxy resin to 40°C to lower viscosity. Ensure DNMA is at room temperature.

  • Mixing: Weigh 100g of Epoxy Resin. Add 19.1g of DNMA.

  • Dispersion: Mix vigorously for 3 minutes using a planetary mixer or high-shear blade. Scrape sides to ensure homogeneity.

    • Note: The reaction is exothermic.[1] Pot life is approximately 30-45 minutes at 25°C.

  • Degassing: Vacuum degas at -28 inHg for 5 minutes to remove entrapped air.

  • Casting: Pour into mold.

  • Cure Schedule:

    • Stage 1: 24 hours at 25°C (Handling strength).

    • Stage 2 (Post-Cure): 2 hours at 80°C. (Critical for maximizing

      
       and mechanical strength).
      
Workflow Diagram (Epoxy Cure)

EpoxyCure Resin Epoxy Resin (DGEBA) Mix High-Shear Mixing (Exothermic Onset) Resin->Mix Hardener DNMA (Crosslinker) Hardener->Mix Gel Gelation (3D Network Formation) Mix->Gel 1° Amine Attack Cure Post-Cure (80°C, 2h) Gel->Cure Network Vitrification Final Thermoset Polymer High Tg, Toughness Cure->Final

Caption: Workflow for formulating and curing structural epoxy adhesives using DNMA.

Part 3: Hydrogel Synthesis via Michael Addition

Mechanism & Rationale

For drug delivery and tissue engineering, DNMA is an excellent crosslinker for acrylate-functionalized polymers (e.g., PEG-Diacrylate). The reaction proceeds via aza-Michael addition : the nucleophilic primary amines of DNMA add across the carbon-carbon double bond of the acrylate.

  • Advantage: No radical initiators (UV/thermal) required. No toxic byproducts. Reaction occurs at physiological pH.

  • Role of DNMA: The central tertiary amine becomes protonated at physiological pH (~7.4), imparting cationic character to the hydrogel, which is beneficial for nucleic acid delivery (gene transfection).

Protocol: Cationic PEG Hydrogel

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 700 or 2000).

  • DNMA (CAS 105-83-9).

  • PBS Buffer (pH 7.4).

Stoichiometry: Target a 1:1 molar ratio of Amine (


) to Acrylate groups.
  • DNMA has 2 primary amines (4 active hydrogens), but in Michael addition, each primary amine typically reacts twice (forming a tertiary amine) or once depending on steric hindrance. For hydrogels, assuming 1:1 stoichiometry of Amine group : Acrylate group is standard for gelation.

Step-by-Step Procedure:

  • Polymer Solution: Dissolve PEGDA in PBS to create a 10% (w/v) solution.

    • Example: 100mg PEGDA in 1mL PBS.

  • Crosslinker Solution: Prepare a stock solution of DNMA in PBS (e.g., 10 mg/mL).

  • Mixing: Add the calculated volume of DNMA to the PEGDA solution.

    • Calculation: Moles PEGDA = Mass/MW. Moles Acrylate = 2 × Moles PEGDA.

    • Moles DNMA required = Moles Acrylate / 2 (since DNMA is diamine).

  • Reaction: Vortex immediately. Pipette into molds or well plates.

  • Incubation: Allow to stand at 37°C. Gelation typically occurs within 15–60 minutes depending on concentration.

  • Purification: Wash hydrogel with fresh PBS to remove unreacted monomers.

Reaction Pathway Diagram

MichaelAddition cluster_mech Mechanism PEGDA PEG-Diacrylate (Electrophile) Transition Transition State (Nucleophilic Attack) PEGDA->Transition DNMA DNMA (Nucleophile) DNMA->Transition Network Crosslinked Hydrogel (Beta-amino ester linkages) Transition->Network Step1 Primary Amine attacks Acrylate Double Bond Step1->Transition Step2 Formation of C-N Bond

Caption: Aza-Michael addition pathway for forming cationic hydrogels without radical initiators.

Part 4: Surface Functionalization (Grafting-To)

Mechanism & Rationale

To introduce amine functionality onto silica or polymer beads (for subsequent ligand attachment or chromatography), DNMA can be covalently tethered. The most robust method involves an Epoxy-Silane anchor .

  • Silanization: Silica is treated with (3-Glycidyloxypropyl)trimethoxysilane (GLYMO).

  • Ring Opening: DNMA reacts with the surface epoxide.

  • Result: A surface displaying free primary amines (from the unreacted end of DNMA) and a tertiary amine, ideal for anion exchange or further conjugation.

Protocol: Silica Nanoparticle Functionalization

Materials:

  • Silica Nanoparticles (washed and dried).[1]

  • GLYMO (Epoxy silane).

  • DNMA.

  • Toluene (Anhydrous).[1]

  • Ethanol.[1]

Step-by-Step Procedure:

  • Silanization (Activation):

    • Disperse 1g Silica in 50mL Toluene.

    • Add 1mL GLYMO. Reflux at 110°C for 12 hours.

    • Wash 3x with Toluene, then Ethanol. Cure at 100°C for 1 hour.

  • Amine Grafting:

    • Disperse GLYMO-activated silica in 50mL Ethanol.

    • Add excess DNMA (e.g., 0.5g). Excess is crucial to prevent the diamine from looping back and reacting with two surface epoxides, which would cap the functionality.

    • Reflux at 60-70°C for 6 hours.

  • Washing:

    • Centrifuge and wash extensively with Ethanol (3x) and Water (2x) to remove non-covalently adsorbed amines.

  • Validation:

    • Perform a Kaiser Test (Ninhydrin). A deep blue color confirms the presence of accessible primary amines.

Part 5: Safety & Handling

  • Hazards: DNMA is Corrosive (Skin/Eye Category 1B) and an Acute Toxin (Oral/Dermal) . It causes severe skin burns and eye damage.

  • Sensitization: Potent skin sensitizer. Avoid breathing vapors.

  • PPE: Butyl rubber gloves, chemical splash goggles, and face shield. Work strictly within a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) as it absorbs moisture and

    
     (amine blush).
    

References

  • PubChem. (n.d.). N,N-Bis(3-aminopropyl)methylamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Hexion. (2020).[2] Epoxy Resin Systems and Amine Curing Agents: Technical Data Sheets. Retrieved from [Link] (General reference for DGEBA properties).

  • ResearchGate. (2014). 3,3′-Diamino-N-methyldipropylamine as a versatile affinity ligand. Retrieved from [Link]

Sources

Mastering the Handling of Hygroscopic Amines: A Guide for Researchers on N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Amines in Research and Development

Polyamines are a critical class of compounds in pharmaceutical and materials science research, serving as versatile building blocks and cross-linking agents. N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, also known as 3,3'-Diamino-N-methyldipropylamine, is one such polyamine valued for its unique structural features.[1][2][3][4][5] However, its utility is intrinsically linked to a significant handling challenge: hygroscopicity. The propensity of this and similar amines to readily absorb atmospheric moisture can compromise sample integrity, leading to inaccuracies in weighing, altered reactivity, and potential degradation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and quality control of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine and other hygroscopic amines, ensuring experimental reproducibility and the integrity of research outcomes.

Understanding the Impact of Water Contamination

The absorption of water by hygroscopic amines is not a trivial matter of dilution. It can initiate a cascade of undesirable effects that can significantly impact experimental results:

  • Inaccurate Quantification: The added mass of absorbed water leads to significant errors in weighing, resulting in incorrect molar calculations for reactions and the preparation of stock solutions.

  • Altered Reactivity: Water can act as an unwanted nucleophile or base in many sensitive chemical reactions, leading to the formation of byproducts and a reduction in the yield of the desired product.

  • Degradation: The presence of water can facilitate the degradation of the amine through various pathways, including oxidation and hydrolysis, especially under prolonged storage or elevated temperatures.

  • Physical State Changes: Highly hygroscopic compounds can transition from a free-flowing liquid or solid to a viscous syrup or even a solution, making them difficult to handle and dispense accurately.

The following diagram illustrates the decision-making process for handling a hygroscopic amine like N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Hygroscopic_Amine_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_qc Quality Control Storage_Conditions Store under inert gas (N2 or Ar) in a tightly sealed container. Refrigerate if necessary. Dessicator Place container within a desiccator with an active desiccant. Storage_Conditions->Dessicator For long-term storage Decision Is the application highly moisture-sensitive? Storage_Conditions->Decision Glove_Box Glove Box (Ideal for high-purity applications) QC_Check Perform Quality Control Checks on new and opened bottles. Glove_Box->QC_Check Schlenk_Line Schlenk Line (For controlled additions and reactions) Schlenk_Line->QC_Check Quick_Dispense Quick Dispense in a Fume Hood (For less sensitive applications) Quick_Dispense->QC_Check Decision->Glove_Box Yes Decision->Schlenk_Line Yes Decision->Quick_Dispense No KF_Titration Karl Fischer Titration (Water Content) QC_Check->KF_Titration NMR_Analysis 1H NMR Spectroscopy (Purity & Identity) QC_Check->NMR_Analysis GC_MS_Analysis GC-MS (Impurity Profile) QC_Check->GC_MS_Analysis End End QC_Check->End Proceed with experiment Start Start: Receiving Hygroscopic Amine Start->Storage_Conditions

Caption: Workflow for handling hygroscopic amines.

Health and Safety Considerations

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine and similar amines are classified as hazardous materials. It is imperative to consult the Safety Data Sheet (SDS) before handling.[6]

Key Hazards: [6]

  • Corrosive: Causes severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed and may be fatal if it comes into contact with skin or is inhaled.

Personal Protective Equipment (PPE): [6]

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

First Aid Measures: [6]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling Protocols

The primary principle for managing hygroscopic amines is to minimize their exposure to atmospheric moisture. This can be achieved through a combination of proper storage and handling techniques.

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottle with a septum-lined cap.Protects from light and allows for anhydrous transfer of material.
Location Cool, dry, and well-ventilated area.Minimizes the rate of water absorption and potential degradation.
Secondary Containment Store within a desiccator containing an active desiccant (e.g., silica gel, Drierite).Provides an additional layer of protection against moisture.
Protocol 1: Handling in a Glove Box

For applications requiring the highest level of purity and moisture exclusion, a glove box is the recommended environment.

Materials:

  • Glove box with an inert atmosphere (N₂ or Ar)

  • Spatula, weighing paper, and balance inside the glove box

  • Sealed container of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

  • Appropriate reaction vessel or storage container

Procedure:

  • Ensure the glove box atmosphere is at the desired low level of moisture and oxygen.

  • Transfer the sealed container of the amine into the glove box antechamber.

  • Purge the antechamber according to the glove box manufacturer's instructions.

  • Once the antechamber is purged, transfer the container into the main chamber.

  • Carefully open the container and dispense the required amount of the amine using a clean, dry spatula.

  • Immediately and securely reseal the main container.

  • Seal the reaction vessel or storage container containing the dispensed amine.

  • Remove the sealed vessel from the glove box via the antechamber.

Protocol 2: Handling Using a Schlenk Line

A Schlenk line provides a versatile and effective method for handling hygroscopic and air-sensitive reagents in a standard laboratory setting.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried glassware (Schlenk flask, graduated cylinder, etc.)

  • Syringes and needles (oven-dried)

  • Septa

  • Sealed container of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Procedure:

  • Assemble the oven-dried glassware while still warm and connect it to the Schlenk line.

  • Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a syringe with a needle, create a positive pressure of inert gas in the amine container by piercing the septum and gently introducing the gas.

  • With a second, clean, and dry syringe and needle, pierce the septum of the amine container and withdraw the desired volume of the liquid.

  • Transfer the amine to the reaction flask by injecting it through the septum against a counterflow of inert gas.

  • Clean the syringe and needle immediately by rinsing with an appropriate anhydrous solvent, followed by water and acetone, and then oven-dry for future use.

Quality Control: Ensuring the Integrity of Your Amine

Regular quality control is essential to verify the purity and water content of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, especially for new batches and previously opened containers.

The following flowchart outlines a typical quality control workflow.

QC_Workflow cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation Sample Obtain a representative sample under inert atmosphere. KF_Titration Karl Fischer Titration (Determine Water Content) Sample->KF_Titration NMR_Analysis 1H NMR Spectroscopy (Confirm Identity and Purity) Sample->NMR_Analysis GC_MS_Analysis GC-MS Analysis (Identify and Quantify Impurities) Sample->GC_MS_Analysis Titration Acid-Base Titration (Determine Overall Basicity/Purity) Sample->Titration Compare_Specs Compare results to product specifications. KF_Titration->Compare_Specs NMR_Analysis->Compare_Specs GC_MS_Analysis->Compare_Specs Titration->Compare_Specs Decision Does the material meet specifications? Compare_Specs->Decision Pass Material is suitable for use. Decision->Pass Yes Fail Quarantine material. Contact supplier. Decision->Fail No

Sources

Synthesis of ion exchange resins involving N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ion Exchange Resins Involving N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Executive Summary

This guide details the synthesis and characterization of weak base anion exchange (WBA) resins functionalized with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (CAS 16968-18-6).[1][2] This specific polyamine ligand offers a unique "multi-tier" basicity profile due to the presence of primary, secondary, and sterically distinct secondary amine groups within a single pendant chain.[1][2]

Such resins are critical in pharmaceutical workflows for:

  • Genotoxic Impurity Scavenging: High-affinity removal of electrophiles (aldehydes, acid chlorides).[1][2]

  • Transition Metal Chelation: The 1,3-diamine motif effectively binds Cu(II), Ni(II), and Pd(II) residues from cross-coupling reactions.[1][2]

  • Acid Neutralization: High capacity buffering in non-aqueous solvents (DCM, THF).[1][2]

Chemical Basis & Ligand Selection

The Ligand: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine[1][2][3][]

  • Structure:

    
    
    
  • Basicity Profile: Contains one primary amine and two secondary amines.[1][2]

  • Reactivity: The primary amine (

    
    ) is the kinetic nucleophile of choice for immobilization, leaving the secondary amines available for anion exchange or chelation.[1][2]
    

The Matrix: We focus on the Post-Polymerization Functionalization (Grafting) of Chloromethylated Polystyrene-Divinylbenzene (Merrifield Resin). This route ensures defined bead morphology and pore structure suitable for flow chemistry and batch scavenging.[1][2]

Synthesis Workflow Visualization

The following diagram outlines the critical decision pathways and process steps for synthesizing the resin.

ResinSynthesis Start Starting Material: Chloromethylated Polystyrene (Merrifield Resin) (1-2% DVB Crosslinking) PreTreat Step 1: Swelling Solvent: 1,4-Dioxane or DMF Temp: 25°C, Time: 1h Start->PreTreat Activation Reaction Step 2: Nucleophilic Substitution Reagent: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (5-10 eq) Base: DIPEA (Optional) Temp: 60-80°C, Time: 12-24h PreTreat->Reaction Amination Washing Step 3: Gradient Washing 1. DMF (Remove excess amine) 2. MeOH (Shrink/Swell cycles) 3. DCM (Remove organics) Reaction->Washing Purification Conditioning Step 4: Conditioning Treat with 1M NaOH (Free Base Form) Wash to Neutral pH Washing->Conditioning Activation QC Quality Control 1. Elemental Analysis (N%) 2. Chloride Titration 3. FTIR Verification Conditioning->QC Validation

Figure 1: Critical Process Flow for the synthesis of Polyamine-Functionalized Polystyrene Resins.

Detailed Experimental Protocol

Protocol A: Functionalization of Merrifield Resin (Grafting Method)

Objective: To covalently attach the polyamine to a polystyrene matrix via N-alkylation.

Materials:

  • Solid Support: Chloromethylated polystyrene-co-divinylbenzene (Merrifield Resin), 1.0–2.0 mmol Cl/g loading, 100–200 mesh.[1][2]

  • Ligand: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (CAS 16968-18-6).[1][2][]

  • Solvent:

    
    -Dimethylformamide (DMF) (Anhydrous preferred).[1][2]
    
  • Reagents:

    
    -Diisopropylethylamine (DIPEA) (Optional, as HCl scavenger).[1][2]
    

Step-by-Step Procedure:

  • Resin Swelling (Critical for Kinetics):

    • Place 10.0 g of Merrifield resin in a 250 mL round-bottom flask equipped with an overhead mechanical stirrer (avoid magnetic stir bars to prevent bead grinding).

    • Add 100 mL of dry DMF.

    • Allow the resin to swell at room temperature for 1 hour.[1][2] The beads should appear translucent.[1][2]

  • Amination Reaction:

    • Stoichiometry: Add the amine ligand in large excess (5 to 10 equivalents relative to the chloride loading).[1][2]

      • Calculation: If resin has 1.5 mmol Cl/g, total Cl = 15 mmol.[1][2] Use 75–150 mmol of amine.[1][2]

      • Why Excess? A large excess minimizes cross-linking (where one amine molecule reacts with two chloromethyl groups on the resin) and ensures the reaction is driven by the primary amine, leaving the secondary amines free.[1][2]

    • Addition: Add the amine dropwise to the swelling suspension.

    • Heating: Heat the mixture to 70°C in an oil bath.

    • Agitation: Stir gently (150–200 rpm) for 16–24 hours .

  • Work-up and Washing:

    • Filter the resin using a fritted glass funnel (medium porosity).[1][2]

    • Wash Sequence (3x each):

      • DMF: Removes unreacted amine and HCl salts.[1][2]

      • Methanol/Water (1:1): Dissolves inorganic salts.[1][2]

      • Methanol: Shrinks the beads.[1][2]

      • Dichloromethane (DCM): Swells the beads and removes lipophilic impurities.[1][2]

      • Methanol: Final shrink.

  • Conditioning (Free Base Generation):

    • Suspend the resin in 100 mL of 1 M NaOH or 10% DIPEA in DCM for 1 hour to ensure all amine groups are in the free base form.[1][2]

    • Wash extensively with water (until neutral pH) and then Methanol.[1][2]

    • Dry under vacuum at 40°C overnight.[1][2]

Characterization & Validation

Trustworthiness in resin synthesis relies on validating the Functional Loading .[1][2]

A. Elemental Analysis (Combustion)

The nitrogen content is the direct indicator of functionalization.[1][2]

  • Theoretical N%: Calculate based on the conversion of

    
     to 
    
    
    
    .
  • Formula: Each substitution adds 3 Nitrogen atoms.[1][2]

  • Target: For a 1.5 mmol/g starting resin, a successful conversion yields ~4.0–4.5 mmol N/g.[1][2]

B. Acid Capacity Titration (Back-Titration)

This protocol measures the total exchangeable anion capacity.[2]

  • Weigh exactly ~200 mg of dry resin.[1][2]

  • Add 50.0 mL of standardized 0.1 M HCl .

  • Stir for 2 hours (allow equilibration).

  • Titrate the supernatant (unreacted acid) with 0.1 M NaOH using phenolphthalein indicator.

  • Calculation:

    
    [1][2]
    
C. FTIR Spectroscopy
  • Disappearance: C-Cl stretch at ~1265 cm⁻¹ and ~670 cm⁻¹.[1][2]

  • Appearance: N-H stretches (broad) at 3300–3500 cm⁻¹ and C-N stretches at 1000–1200 cm⁻¹.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Capacity Incomplete swelling of resin.[1][2]Use Toluene or DMF; ensure >1h pre-swell.[1][2]
Bead Fragmentation Mechanical stress.[1][2]Use overhead stirring; avoid magnetic bars.[1][2]
Gel Formation Cross-linking (Inter-bead).[2]Increase amine equivalents (to >10eq); lower temp.
Leaching Trapped non-covalent amines.[1][2]Perform Soxhlet extraction with MeOH for 12h.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170590, N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine-2-(chloromethyl)oxirane (1/1).[1][2] Retrieved from [Link][1][2]

  • Dragan, S., & Grigoriu, G. (1991). Polymers with Tertiary Amine Groups Obtained by the Reaction between Chloromethylated Polystyrene and 3-Alkylaminopropionitrile.[1][2] ResearchGate.[1][2] Retrieved from [Link]

  • Organic Syntheses. General Procedures for Resin Functionalization. Retrieved from [Link][1][2]

  • Samyang Trilite. Ion Exchange Resin for Catalyst Applications.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and improve your product yield.

I. Introduction to the Synthesis

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is an unsymmetrical polyamine. The synthesis of such molecules often presents challenges in achieving high yields and purity due to the potential for multiple side reactions, including over-alkylation and the formation of symmetric byproducts. A common and effective strategy for synthesizing this target molecule is through a controlled, stepwise approach that often involves the use of protecting groups or selective alkylation methods.

A prevalent synthetic route involves the mono-alkylation of a suitable precursor, such as N-(3-aminopropyl)propane-1,3-diamine, or the construction of the molecule from smaller building blocks. Reductive amination is a particularly powerful tool for this type of transformation, offering a controlled way to form the desired C-N bonds.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers often have when approaching the synthesis of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Q1: What are the most common synthetic strategies for preparing unsymmetrical polyamines like N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine?

A1: The synthesis of unsymmetrical polyamines typically requires a strategy that allows for the differential functionalization of the amine groups. Key strategies include:

  • Stepwise Alkylation with Protecting Groups: This is a classic and reliable method. It involves protecting one or more amine functionalities of a symmetric diamine, followed by alkylation of the unprotected amine, and subsequent deprotection.[3] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Reductive Amination: This method involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[1][2] For the target molecule, this could involve reacting N-methyl-1,3-propanediamine with a protected 3-aminopropanal derivative, followed by deprotection.

  • Michael Addition: The addition of an amine to an α,β-unsaturated carbonyl compound, like acrylonitrile, can be used to extend the carbon chain.[4] Subsequent reduction of the nitrile group yields the primary amine.

Q2: I am seeing significant amounts of over-alkylation in my reaction. How can I minimize this?

A2: Over-alkylation is a common issue when dealing with polyamines due to the presence of multiple nucleophilic nitrogen atoms. To minimize this:

  • Use of a Large Excess of the Starting Amine: If you are alkylating a diamine, using a large excess of the diamine can statistically favor mono-alkylation. However, this can make purification challenging.

  • Employ a Protecting Group Strategy: Protecting one of the primary amines on a precursor like 1,3-diaminopropane allows for selective alkylation of the other.

  • Controlled Addition of the Alkylating Agent: Slow, dropwise addition of the alkylating agent at a low temperature can help to control the reaction and reduce the incidence of multiple alkylations.

Q3: What are the best practices for purifying N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine?

A3: Polyamines can be challenging to purify due to their high polarity and potential to streak on silica gel. Effective purification methods include:

  • Column Chromatography: While challenging, it is often necessary. Using a more polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can help to improve separation and reduce tailing on the column.

  • Acid-Base Extraction: The basic nature of the amine groups allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted with an organic solvent.

  • Crystallization of Salts: Formation of a salt, such as a hydrochloride or tosylate salt, can facilitate purification through crystallization.[5] The free base can then be regenerated.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Overall Yield

A low yield can be attributed to several factors throughout the synthetic process. The following troubleshooting workflow can help identify and resolve the issue.

Low_Yield_Troubleshooting Start Low Overall Yield Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Workup_Purification Evaluate Work-up and Purification Start->Workup_Purification Incomplete_Reaction Incomplete Reaction? Reaction_Conditions->Incomplete_Reaction Monitor by TLC/GC-MS Side_Reactions Significant Side Reactions? Reaction_Conditions->Side_Reactions Analyze by-products Product_Loss Product Loss During Work-up? Workup_Purification->Product_Loss Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Change_Solvent_Catalyst Change Solvent or Catalyst Incomplete_Reaction->Change_Solvent_Catalyst Protecting_Group_Strategy Implement Protecting Group Strategy Side_Reactions->Protecting_Group_Strategy Modify_Extraction Modify Extraction pH/Solvent Product_Loss->Modify_Extraction Alternative_Purification Consider Alternative Purification (e.g., Crystallization) Product_Loss->Alternative_Purification

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Purity of Starting Materials: Ensure that your starting materials, such as 1,3-diaminopropane and your methylating agent, are of high purity. Impurities can lead to unwanted side reactions.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalling, consider increasing the temperature or reaction time. The choice of solvent can also significantly impact reaction rates.

  • Side Reactions: The formation of byproducts is a common cause of low yields. If you observe multiple spots on your TLC plate, consider implementing a protecting group strategy to improve selectivity. For instance, mono-Boc protection of 1,3-diaminopropane can direct alkylation to the desired nitrogen.

  • Product Loss During Work-up: Polyamines can be water-soluble, especially in their protonated form. Ensure that the pH of the aqueous layer is sufficiently basic (pH > 12) during extraction to ensure the amine is in its free base form and can be efficiently extracted into an organic solvent. Multiple extractions with a suitable solvent like dichloromethane or a mixture of chloroform and isopropanol are recommended.

Problem 2: Formation of Impurities

The presence of impurities can complicate purification and affect the quality of the final product.

Observed Impurity Potential Cause Proposed Solution
Over-methylated product The secondary amine formed after the first methylation is more nucleophilic than the primary amine of the starting material.Use a protecting group on one of the primary amines to prevent further reaction. Alternatively, use a less reactive methylating agent and carefully control the stoichiometry.
Symmetrical bis-alkylated byproduct If starting from a diamine, reaction at both ends can occur.Employ a large excess of the diamine starting material to favor mono-alkylation statistically.
Unreacted starting material Incomplete reaction or inefficient reaction conditions.Increase reaction time, temperature, or consider a more effective catalyst if applicable. Ensure proper mixing.

Experimental Protocol: Selective Mono-N-methylation using a Boc-Protecting Group Strategy

This protocol outlines a reliable method for the synthesis of the target compound, minimizing the formation of over-alkylation byproducts.

  • Mono-Boc Protection of 1,3-Diaminopropane:

    • Dissolve 1,3-diaminopropane (5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1 equivalent) in the same solvent.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure. The excess diamine can be removed by vacuum distillation or by an aqueous workup to afford N-Boc-1,3-propanediamine.

  • Reductive Amination with Formaldehyde:

    • Dissolve the N-Boc-1,3-propanediamine (1 equivalent) in a solvent such as methanol.

    • Add formaldehyde (1.1 equivalents, as a 37% aqueous solution).

    • Stir the mixture for 1-2 hours at room temperature to form the intermediate imine/hemiaminal.

    • Cool the reaction to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise. Be cautious as hydrogen gas will be evolved.

    • Stir the reaction for a further 2-4 hours, allowing it to warm to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected N-methylated product.

  • Deprotection of the Boc Group:

    • Dissolve the protected amine in a solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[3]

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The product will be obtained as the corresponding salt. To obtain the free base, dissolve the salt in water, basify with a strong base like NaOH to pH > 12, and extract with an organic solvent.

Synthesis_Workflow Start 1,3-Diaminopropane Boc_Protection Mono-Boc Protection Start->Boc_Protection +(Boc)2O Reductive_Amination Reductive Amination (Formaldehyde, NaBH4) Boc_Protection->Reductive_Amination Deprotection Boc Deprotection (TFA or HCl) Reductive_Amination->Deprotection Final_Product N-(3-Aminopropyl)-N'- methylpropane-1,3-diamine Deprotection->Final_Product

Caption: Synthetic workflow using a protecting group strategy.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for N-Methylation of Aromatic Diamines.

  • Wang, J., et al. (2008). Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(14), 7005-12.

  • ResearchGate. (2025). Solid-phase synthesis of symmetrical and unsymmetrical polyamine analogues of philanthotoxins using a Dde-linker.

  • Saab, N. H., et al. (1993). Synthesis and Evaluation of Unsymmetrically Substituted Polyamine Analogues as Modulators of Human Spermidine/Spermine-N1-Acetyltransferase (SSAT) and as Potential Antitumor Agents. Johns Hopkins University.

  • Saab, N. H., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogs as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry.

  • ResearchGate. Selective mono‐N‐methylation of various substituted diamines using....

  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

  • Al-Tameemi, M., et al. (2022). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au.

  • ConnectSci. (1985). A simple method of polyamine purification. Australian Journal of Chemistry.

  • Sigma-Aldrich. N-Boc-1,3-propanediamine.

  • PMC. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Wikipedia. Reductive amination.

Sources

Technical Support Center: Troubleshooting Amine Blooming in Epoxy Cured with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting amine blooming, a common issue encountered when using N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine as a curing agent for epoxy resins. The following information is designed to help you understand the root causes of this phenomenon and implement effective solutions in your experimental work.

Understanding the Phenomenon: Amine Bloom vs. Amine Blush

While often used interchangeably, it's crucial to distinguish between amine bloom and amine blush for accurate troubleshooting.

  • Amine Blush: This is a reaction of the amine curing agent with moisture and carbon dioxide in the air, forming a thin, hazy, or milky film on the epoxy surface.[1][2][3] This film is often composed of carbamate salts.[1]

  • Amine Bloom: This occurs when water-soluble components from the epoxy formulation, including the amine curing agent, migrate to the surface.[4][5] This can result in a greasy, waxy, or oily residue.[1][4][6]

Both phenomena can lead to a variety of downstream issues, including reduced gloss, discoloration (yellowing), poor adhesion of subsequent layers, and compromised mechanical and chemical properties.[4][7]

The Chemistry of Amine Blooming

The primary driver of amine blooming is the reaction of free amine groups from the curing agent with atmospheric carbon dioxide (CO₂) and water (H₂O).[1][3][4] This reaction is competitive with the desired epoxy-amine curing reaction. When environmental conditions favor the reaction with CO₂ and moisture, amine blooming is more likely to occur.

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, like other low-molecular-weight aliphatic amines, is hygroscopic, meaning it readily attracts and absorbs moisture from the air.[4][5] This inherent property makes it susceptible to reacting with atmospheric CO₂ and water, leading to the formation of ammonium carbamates or bicarbonates on the surface.[4][5]

Amine_Blooming_Mechanism Amine Free Amine Groups (from Curing Agent) UndesirableReaction Undesirable Side Reaction Amine->UndesirableReaction DesirableReaction Desirable Curing Reaction Amine->DesirableReaction Epoxy Epoxy Resin Epoxy->DesirableReaction CO2 Atmospheric CO₂ CO2->UndesirableReaction H2O Atmospheric H₂O H2O->UndesirableReaction CuredEpoxy Desired Cured Epoxy (Cross-linked Network) AmineBloom Amine Bloom (Carbamates/Bicarbonates) UndesirableReaction->AmineBloom DesirableReaction->CuredEpoxy

Caption: Mechanism of Amine Blooming.

Frequently Asked Questions (FAQs) and Troubleshooting

Here are answers to common questions and troubleshooting steps for issues related to amine blooming when using N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Q1: What are the primary environmental factors that cause amine blooming?

A1: The main culprits are high humidity and low temperatures.[1][4]

  • High Humidity: Elevated moisture in the air provides the water necessary for the reaction with the amine and carbon dioxide.[2] A relative humidity above 70-85% significantly increases the risk of blooming.[1][4]

  • Low Temperature: Lower temperatures slow down the desired epoxy-amine curing reaction rate.[4] This extended curing time allows more opportunity for the free amine on the surface to react with atmospheric CO₂ and moisture.[1][4] As a general rule, for every 10°C decrease in temperature, the reaction rate is roughly halved.[4]

  • High CO₂ Concentration: Increased levels of carbon dioxide in the curing environment can also accelerate the formation of carbamates.[1] This can be a concern in poorly ventilated areas or when using fuel-burning heaters.[1][8]

Q2: How can I identify amine blooming on my cured epoxy?

A2: You can identify amine blooming through several methods:

  • Visual Inspection: Look for a hazy, waxy, greasy, or cloudy film on the surface.[1][2] In some cases, you may see white patches or crystalline deposits.[4]

  • Tactile Test: The surface may feel sticky, oily, or greasy to the touch.[1][2]

  • Water Drop Test: Place a few drops of water on the surface. If the water beads up instead of sheeting out evenly, it's a strong indication of amine bloom.[1]

Q3: My epoxy surface shows signs of amine blooming. What are the consequences for my experiment?

A3: Amine blooming can have several detrimental effects on your experimental outcomes:

  • Poor Adhesion: The bloom layer acts as a barrier, preventing proper adhesion of subsequent coatings, adhesives, or cell cultures.[6][7]

  • Altered Surface Properties: The surface energy and chemistry are changed, which can affect wettability and biocompatibility.

  • Compromised Material Properties: In severe cases, the bulk properties of the epoxy can be affected due to an incomplete cure, leading to reduced chemical and mechanical resistance.[8]

  • Inconsistent Results: The presence of a non-uniform bloom layer can lead to variability and poor reproducibility in your experiments.

Q4: What are the best practices to prevent amine blooming in the first place?

A4: Prevention is key. Implementing the following environmental and procedural controls will significantly reduce the likelihood of amine blooming:

ParameterRecommended ConditionRationale
Relative Humidity Below 70%Minimizes available moisture for the side reaction.[1]
Temperature Above 15°C (59°F)Promotes a faster epoxy-amine reaction, outcompeting the bloom formation.[1]
Dew Point Surface temperature should be at least 3°C (5°F) above the dew point.Prevents condensation from forming on the uncured epoxy surface.[4][5]
Ventilation Good, consistent airflowReduces localized high humidity and CO₂ concentrations.[2]
CO₂ Sources Avoid fuel-burning heaters.These heaters produce both CO₂ and water vapor, creating ideal conditions for blooming.[1][8] Opt for electric heaters if supplemental heat is needed.

Experimental Workflow for Preventing Amine Bloom

Prevention_Workflow Start Start: Prepare for Epoxy Curing Env_Check Check Environmental Conditions (Temp, RH, Dew Point) Start->Env_Check Adjust_Env Adjust Environment: - Dehumidify - Heat (electric) - Ventilate Env_Check->Adjust_Env Conditions Not OK Mix_Epoxy Mix Epoxy and N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine Env_Check->Mix_Epoxy Conditions OK Adjust_Env->Env_Check Apply_Epoxy Apply Epoxy to Substrate Mix_Epoxy->Apply_Epoxy Cure Cure in Controlled Environment Apply_Epoxy->Cure End End: Cured Epoxy (Bloom-Free) Cure->End

Sources

Optimizing reaction temperature for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine Derivatives

Welcome to the technical support center for the synthesis and optimization of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature, a critical parameter for achieving high yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your experiments. The advice provided is structured to help you diagnose and resolve problems systematically.

Q1: My reaction is proceeding very slowly or has stalled, with low conversion of the starting amine. What should I do?

A1: A sluggish reaction is often the most direct indicator of insufficient thermal energy.

  • Causality: The N-alkylation of amines, particularly secondary amines or those with reduced nucleophilicity, often has a significant activation energy barrier.[1] The reaction may be too slow at room temperature to be practical.

  • Immediate Action: The most common and effective solution is to incrementally increase the reaction temperature.[1][2] We recommend raising the temperature in 10-15 °C intervals.

  • Monitoring is Key: With each temperature increase, closely monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This allows you to observe the consumption of starting materials and the formation of the desired product.

  • Consider Catalysis: For certain N-alkylation strategies, such as the "borrowing hydrogen" methodology which uses alcohols as alkylating agents, a transition metal catalyst (e.g., based on Ru, Ir, Pd) is essential.[3][4] Increasing temperature alone will not suffice if the catalytic cycle is not initiated.

Q2: I've increased the temperature, and now my TLC plate shows multiple new spots, indicating side product formation. How can I identify and minimize these impurities?

A2: The formation of multiple products at elevated temperatures is a classic sign of over-activation or alternative reaction pathways becoming accessible.

  • Likely Side Products & Causality:

    • N,N-Dialkylation: The mono-alkylated product can sometimes be further alkylated, especially if the alkylating agent is highly reactive or used in excess.[1]

    • Elimination Products: If you are using a secondary or tertiary alkyl halide as the alkylating agent, higher temperatures can favor elimination (E2) reactions over substitution (SN2).

    • Thermal Decomposition: The starting materials, product, or solvent may begin to decompose at excessive temperatures. DMF, for instance, can decompose at its boiling point to produce dimethylamine, which can act as a nucleophile.[5]

  • Mitigation Strategies:

    • Find the "Sweet Spot": The goal is to find the optimal temperature that provides a reasonable reaction rate without significant side product formation. This requires systematic optimization (see Protocol 1 below).

    • Control Stoichiometry: To minimize dialkylation, use a slight excess (1.1 to 1.5 equivalents) of the diamine relative to the alkylating agent.[1]

    • Change the Alkylating Agent: If elimination is an issue, consider switching from an alkyl halide to an alternative such as an aldehyde via reductive amination.[6] This two-step process, often performed in one pot, involves imine formation followed by reduction and is generally less prone to over-alkylation.[7][8]

Q3: My yield is inconsistent between batches, even when I try to maintain the same temperature. What could be the cause?

A3: Inconsistent yields often point to subtle, uncontrolled variables in the reaction setup.

  • Causality & Troubleshooting:

    • Temperature Control: Ensure your method of heating provides uniform and stable temperature. An oil bath with a contact thermometer and a stirrer provides more consistent heating than a simple heating mantle. Precise temperature control is crucial for reproducibility.[3]

    • Solvent Purity: The presence of water can interfere with many N-alkylation reactions, especially those using strong bases like NaH or organometallics. Ensure you are using anhydrous solvents.

    • Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Base Strength & Solubility: The choice and physical form of the base are critical. A weak base may not be sufficient to deprotonate the amine effectively.[1] For solid bases like K₂CO₃, solubility can be an issue; using a finer powder or a stronger, more soluble base like Cs₂CO₃ may improve consistency.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for troubleshooting common issues related to reaction temperature.

G cluster_slow Troubleshooting: Slow Reaction cluster_side Troubleshooting: Side Products cluster_inconsistent Troubleshooting: Inconsistency cluster_main Start Reaction Start Monitor Monitor Reaction Progress (TLC, GC-MS, NMR) Start->Monitor Problem Identify Issue Monitor->Problem Slow Slow / No Reaction Problem->Slow Low Conversion SideProducts Side Products Observed Problem->SideProducts Low Purity Inconsistent Inconsistent Yields Problem->Inconsistent Poor Reproducibility End Reaction Optimized Problem->End Good Yield & Purity IncTemp Increase Temperature (10-15 °C increments) Slow->IncTemp CheckCatalyst Catalyst Needed? (e.g., for Alcohols) Slow->CheckCatalyst DecTemp Decrease Temperature SideProducts->DecTemp CheckStoich Adjust Stoichiometry (Slight excess of amine) SideProducts->CheckStoich ChangeReagent Change Alkylating Agent (e.g., Aldehyde for Reductive Amination) SideProducts->ChangeReagent CheckSetup Verify Temp Control & Uniform Heating Inconsistent->CheckSetup CheckReagents Ensure Anhydrous Solvent & Consistent Base Quality Inconsistent->CheckReagents CheckAtmosphere Use Inert Atmosphere (N2 or Ar) Inconsistent->CheckAtmosphere IncTemp->Monitor DecTemp->Monitor

Caption: A logical workflow for diagnosing and solving temperature-related reaction issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the synthesis of these diamine derivatives?

A1: The optimal temperature is highly dependent on the specific reactants and synthetic route. However, a general starting point for N-alkylation with alkyl halides is often between 80-120 °C.[1] For reductive amination, the initial imine formation may occur at room temperature, while the reduction step can vary.[9] It is always recommended to start at a moderate temperature (e.g., 50-60 °C) and gradually increase it while monitoring the reaction.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a crucial role by dictating the maximum achievable temperature (its boiling point) and influencing reaction rates.[1]

  • Boiling Point: You must choose a solvent with a boiling point that is stable at your desired reaction temperature. For sluggish reactions requiring more energy, higher-boiling solvents like Toluene, DMF, or DMSO are preferable.[1]

  • Polarity: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for N-alkylation as they can dissolve reactants and stabilize charged intermediates, often increasing reaction rates.[1]

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A3: Sometimes, but not always. While extending the reaction time at a lower temperature can increase conversion, some reactions have a high activation energy that cannot be overcome without sufficient heat. Conversely, high temperatures might enable undesired side reactions that do not occur at lower temperatures, regardless of the reaction duration.[10] The relationship between temperature, time, and selectivity is unique to each reaction, which is why systematic optimization is necessary.

Q4: What impact does temperature have on reductive amination specifically?

A4: Reductive amination is typically a two-step process, and temperature can affect each step differently.[8][11]

  • Imine Formation: This is an equilibrium reaction where water is eliminated.[7] Gentle heating can sometimes shift the equilibrium towards the imine product, but excessive heat can degrade the aldehyde or amine. This step is often performed at room temperature or with mild heating (e.g., 40-50 °C).[9]

  • Reduction: The reduction of the imine intermediate is generally exothermic. The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the imine in the presence of the unreacted aldehyde, allowing for a one-pot procedure.[6][8] The temperature for this step is typically kept low (e.g., 0 °C to room temperature) to control the reaction rate and prevent the reduction of the starting aldehyde.

Data Presentation & Experimental Protocol

Table 1: General Effects of Temperature on N-Alkylation Reactions
Temperature RangeExpected Reaction RatePotential for Side ProductsRecommended Action
Low (e.g., 25-50 °C) Very Slow / StalledLowSlowly increase temperature in 10-15 °C increments. Monitor progress.
Optimal (e.g., 60-120 °C) Moderate to FastMinimalMaintain this temperature. This is the target for optimization.
High (e.g., >130 °C) Very FastHigh (Decomposition, dialkylation, elimination)Reduce temperature. Re-evaluate solvent and reactant stability.[5]
Protocol 1: Systematic Temperature Optimization via Reductive Amination

This protocol provides a step-by-step method for identifying the optimal temperature for the N-alkylation of N-methylpropane-1,3-diamine with a generic aldehyde (R-CHO).

Caption: Experimental workflow for temperature optimization using a screening approach.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1.0 equiv.) and N-methylpropane-1,3-diamine (1.1 mmol, 1.1 equiv.) in an anhydrous solvent (e.g., methanol or 1,2-dichloroethane, 10 mL).[9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or GC-MS.[9]

  • Initiate Reduction: Cool the mixture to 0 °C in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.), portion-wise over 15 minutes.

  • Temperature Screening:

    • Run 1: Allow the reaction to stir at room temperature (approx. 25 °C) overnight (12-16 hours).

    • Run 2 (Parallel or Sequential): Set up an identical reaction, but after adding the reducing agent, warm the mixture to 40 °C and hold for 4-6 hours.

    • Run 3 (Parallel or Sequential): Set up a third reaction and warm it to 60 °C, holding for 2-4 hours.

  • Monitoring and Quenching: For each run, monitor the consumption of the imine intermediate by TLC. Once the reaction is complete (or the allotted time has passed), carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up and Analysis:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product from each run by ¹H NMR and/or LC-MS to determine the conversion and the purity profile.

References

  • Synthesis of isophorone diamine and its reaction condition optimization. ResearchGate. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]

  • Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
  • Reductive amination. Wikipedia. [Link]

  • Regioselective 1,2-Hydrogen Atom Transfer of N-Centered Radicals for C(sp3)–C(sp3) Coupling to Generate 1,2-Diamine Derivatives. ACS Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. PMC - NIH. [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI. [Link]

  • Thymol-Based Aromatic Diamine Hardener from Efficient Synthesis to High-Performance Fully Bio-Based Epoxy Thermosets and High-Strength Adhesives. ACS Publications. [Link]

  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Ataman Kimya. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. NIST WebBook. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • Method of producing n-alkyl polyamines.
  • METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. PMC. [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. RSC Publishing. [Link]

Sources

Minimizing side reactions when using N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its use in experimental settings. As an unsymmetrical diamine containing a primary, a secondary, and a tertiary amine, this reagent presents unique challenges and opportunities in synthesis. This guide will equip you with the knowledge to minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine?

A1: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine possesses three nitrogen atoms with differing reactivity:

  • Primary Amine (-NH2): This is the most nucleophilic and least sterically hindered amine, making it the most reactive site for acylation, alkylation, and other nucleophilic additions.

  • Secondary Amine (-NH-): This amine is also nucleophilic but is more sterically hindered than the primary amine. It will react with highly reactive electrophiles, especially after the primary amine has reacted or if forcing conditions are used.

  • Tertiary Amine (-N(CH3)-): This amine is the least nucleophilic and will not typically participate in acylation or alkylation reactions under standard conditions. However, it can act as a base and may be protonated.

Understanding this reactivity difference is key to controlling selectivity in your reactions.

Q2: What are the most common side reactions to anticipate when using this diamine?

A2: The most prevalent side reactions stem from the presence of multiple nucleophilic sites. These include:

  • Di-acylation/Di-alkylation: Reaction at both the primary and secondary amines when mono-substitution is desired.

  • Intramolecular Cyclization: Following mono-acylation, the newly formed amide can potentially undergo intramolecular cyclization, especially if the acyl group contains a suitable leaving group or under certain reaction conditions.

  • Over-alkylation: The secondary amine can be further alkylated to form a quaternary ammonium salt.

  • Reaction with Solvents or Impurities: The highly reactive primary amine can react with electrophilic impurities in your solvents or starting materials.

Q3: How can I achieve selective mono-acylation at the primary amine?

A3: Achieving selective mono-acylation is a common challenge. Here are several strategies:

  • Control of Stoichiometry and Temperature: Use of a slight excess of the diamine relative to the acylating agent at low temperatures (e.g., 0 °C to room temperature) can favor mono-acylation.

  • Protecting Group Strategy: While often adding steps, the use of an orthogonal protecting group for the secondary amine is the most robust method for ensuring selectivity. Boc (tert-butyloxycarbonyl) is a common choice.

  • In-situ Protection with CO2: A greener and more atom-economical approach involves using carbon dioxide as a temporary and traceless protecting group to control the reactivity of the diamines for mono-acylation reactions.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield of the Desired Mono-Acylated Product

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Significant amounts of starting material and/or di-acylated byproduct are detected.

Potential Causes & Solutions:

CauseExplanationSolution
Incorrect Stoichiometry Using an excess of the acylating agent will inevitably lead to di-acylation due to the high reactivity of both primary and secondary amines.Carefully control the stoichiometry. Use a 1:1 ratio or a slight excess (1.1-1.2 equivalents) of the diamine to the acylating agent.
Reaction Temperature Too High Higher temperatures increase the rate of reaction for both the primary and secondary amines, reducing selectivity.Perform the reaction at a low temperature (e.g., start at 0 °C and allow to slowly warm to room temperature).
Slow Addition of Acylating Agent Adding the acylating agent too quickly can create localized high concentrations, promoting di-acylation.Add the acylating agent dropwise to a solution of the diamine over an extended period.
Inadequate Mixing Poor stirring can also lead to localized high concentrations of the acylating agent.Ensure vigorous and efficient stirring throughout the addition and reaction time.
Problem 2: Formation of an Unexpected Cyclic Byproduct

Symptoms:

  • A major byproduct with a mass corresponding to the cyclized product is observed by LC-MS.

  • NMR analysis shows the loss of the N-H proton of the amide and changes in the propyl chain signals.

Potential Causes & Solutions:

Intramolecular Cyclization Pathway

dot graph "Intramolecular_Cyclization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Potential pathway for intramolecular cyclization.

CauseExplanationSolution
Reactive Acyl Group If the acyl group contains a good leaving group at a position that allows for a 5- or 6-membered ring formation, intramolecular cyclization can be favorable.Choose an acylating agent that does not contain a reactive site prone to intramolecular reactions.
Use of Strong Base A strong base can deprotonate the amide N-H, making it more nucleophilic and promoting cyclization.Use a non-nucleophilic base or a weaker base if one is required. Consider performing the reaction under neutral or slightly acidic conditions if possible.
Elevated Temperatures Heating the reaction mixture can provide the activation energy needed for cyclization.Maintain a low reaction temperature throughout the experiment and workup.
Problem 3: Difficulty in Purifying the Mono-Substituted Product

Symptoms:

  • Co-elution of the desired product with the di-substituted byproduct or starting material during column chromatography.

  • Product appears as a salt, leading to poor solubility in organic solvents.

Potential Causes & Solutions:

CauseExplanationSolution
Similar Polarity of Products The mono- and di-substituted products can have very similar polarities, making chromatographic separation challenging.Optimize Chromatography: Use a shallow gradient and consider different solvent systems. Reverse-phase chromatography can sometimes provide better separation for polar compounds.
Product is a Salt The unreacted amine groups can be protonated, forming salts that behave differently during extraction and chromatography.Aqueous Wash: Perform an aqueous wash with a mild base (e.g., saturated NaHCO3 solution) to deprotonate the amine and allow for extraction into an organic solvent.
Residual Starting Material Excess diamine can be difficult to remove due to its polarity.Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the excess diamine and extract it into the aqueous layer. Be cautious, as this may also protonate your product if it contains a free amine.

Experimental Protocols

Protocol 1: Selective Mono-Acylation of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

This protocol aims to favor the formation of the mono-acylated product at the primary amine.

Materials:

  • N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

  • Acyl chloride or anhydride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (Et3N) or another non-nucleophilic base

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride or anhydride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

  • Workup:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess diamine and base), saturated NaHCO3 solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Workflow for Selective Mono-Acylation

dot graph "Mono_Acylation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Step-by-step workflow for selective mono-acylation.

Protocol 2: Analytical Monitoring of the Reaction

Regular monitoring is crucial for optimizing reaction conditions and identifying side products.

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes). A common starting point is 5-10% methanol in dichloromethane. Add a small amount of triethylamine (0.5-1%) to the mobile phase to prevent streaking of the amines.

  • Visualization: UV light (254 nm) and/or staining with ninhydrin (for primary and secondary amines) or potassium permanganate.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a good starting point.

  • Detection: Monitor the masses of the starting materials, the expected mono- and di-acylated products, and any potential cyclic byproducts.

References

  • Zhang, Y., et al. (2020). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 22(15), 4845-4850. [Link]

Sources

Technical Support Center: Stability & Handling of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

[1]

Case Reference: STAB-POLYAMINE-001 Status: Active Support Tier: Senior Application Scientist Chemical Family: Aliphatic Polyamines / Dipropylenetriamines[1]

Chemical Identity & Risk Profile

Before implementing stability protocols, verify your specific isomer. The nomenclature "N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine" typically refers to a structure containing primary, secondary, and tertiary amine functionalities.[1]

  • Common Abbreviation: Methyl-Bis(3-aminopropyl)amine or similar.[1]

  • Key Functional Groups:

    • Primary Amines (

      
      ):  Highly reactive with atmospheric 
      
      
      (Carbamate formation).[1]
    • Tertiary/Secondary Amines (

      
      ):  Susceptible to radical oxidation (Yellowing/N-Oxides).[1]
      
  • Physical State: Hygroscopic liquid.[1]

Troubleshooting Guide: Common Instability Symptoms
Issue A: "My clear liquid has turned yellow or amber."

Diagnosis: Oxidative Degradation.[1] Aliphatic amines are sensitive to atmospheric oxygen. The presence of a methyl group on the nitrogen (tertiary amine center) increases electron density, making the

The Mechanism:

  • Initiation: Trace metal ions (Fe, Cu) or light trigger the formation of a carbon-centered radical next to the nitrogen.[1]

  • Propagation: Reaction with

    
     forms peroxy radicals (
    
    
    ).
  • Termination: Formation of imines (

    
    ) and aldehydes.[1]
    

Corrective Protocol: The "Sparge & Seal" Method Do not simply blow nitrogen over the top (blanketing); dissolved oxygen must be removed.

  • Sparging: Insert a glass frit or needle to the bottom of the container. Bubble dry Nitrogen (

    
    ) or Argon through the liquid for 15–30 minutes (depending on volume) to displace dissolved oxygen.
    
  • Headspace Purge: Lift the needle to the headspace and purge for 1 minute before sealing.[1]

  • Sealing: Use Parafilm® M over the cap or, preferably, transfer to a container with a Teflon (PTFE) lined septum.

FAQ: Can I use the yellowed material?

  • Strict Synthesis: No. The degradation products (aldehydes/imines) will act as chain terminators or side-reactants.

  • General pH Buffering: Yes, if purity is not critical, but titrate to determine the actual amine value.

Issue B: "There is a white, crusty solid around the cap or floating in the liquid."

Diagnosis: Carbamate Formation (Carbonation).[1] The primary amine groups (


The Reaction:

1

Prevention Protocol:

  • Minimize Headspace: Store the chemical in the smallest possible container. Large headspace = more air = more

    
    .
    
  • Avoid Pouring: Pouring creates a large surface area for

    
     absorption.[1] Use cannula transfer  or positive-pressure syringe techniques (see Diagram 1).[1]
    
  • Desiccants: Store the sealed bottle inside a secondary container (desiccator) containing solid KOH or NaOH pellets, which act as a "CO2 sink" (sacrificial absorbent).[1]

FAQ: How do I remove the white solid?

  • Filtration: Filter the liquid through a dry glass frit under inert gas. The carbamate salts are generally insoluble in the amine liquid.

  • Thermal Reversal: Heating the material to 100–150°C under vacuum can sometimes decompose the carbamate back into amine and

    
    , but this risks thermal oxidation. Distillation is the only reliable purification method. 
    
Visualization: Inert Handling Workflows

The following diagram illustrates the decision logic for handling sensitive polyamines to prevent the issues described above.

AmineHandlingStartStart: Storage ContainerCheckStateCheck Physical StateStart->CheckStateYellowLiquid is Yellow/AmberCheckState->YellowOxidationClearLiquid is ClearCheckState->ClearIntactSolidsWhite Precipitate PresentCheckState->SolidsCarbonationActionDistillREQUIRED: Vacuum Distillation(Remove oxidation products)Yellow->ActionDistillTransferMethodSelect Transfer MethodClear->TransferMethodActionFilterFilter under N2/Ar(Remove Carbamates)Solids->ActionFilterActionDistill->TransferMethodActionFilter->TransferMethodPouringOpen Pouring(HIGH RISK)TransferMethod->PouringSyringeSyringe/Cannula Transfer(Positive Pressure)TransferMethod->SyringeOutcomeBadResult: CO2 Absorption& OxidationPouring->OutcomeBadOutcomeGoodResult: Stability MaintainedSyringe->OutcomeGood

Caption: Decision matrix for diagnosing amine instability and selecting the correct handling protocol to prevent re-contamination.

Storage Hardware & Compatibility

Users often experience contamination due to improper material selection. Polyamines are strong chelating agents and will leach metals from standard steel.

Container MaterialRatingTechnical Notes
Glass (Borosilicate) Excellent Ideal for small volumes.[1] Amber glass prevents photo-oxidation.
HDPE / PP Plastic Good Chemically resistant.[1] Ensure caps are tight to prevent moisture permeation over long periods (months).
Carbon Steel Critical Failure DO NOT USE. Amines will corrode steel, leaching Iron (Fe).[1] This turns the liquid red/brown and catalyzes further oxidation.
Stainless Steel (316) Acceptable Acceptable for bulk storage if passivated. 304 grade is less resistant.[1]
Aluminum Failure Corrosive reaction.[1] Avoid contact.
Moisture Management (Hygroscopicity)

Issue: "The liquid seems more viscous, or the stoichiometry in my reaction is off."

Root Cause: Polyamines are hygroscopic.[1] They absorb atmospheric moisture rapidly.[2]

  • Impact 1: Water acts as a plasticizer, changing viscosity.[1]

  • Impact 2: The "Amine Value" (molecular weight equivalent) changes.[1] If you weigh 100g of "amine" that is actually 5% water, you are under-dosing the amine by 5%, leading to incomplete curing (in epoxies) or low yields (in synthesis).

Protocol:

  • Karl Fischer Titration: Regularly test water content if the container has been opened multiple times.[1]

  • Stoichiometric Correction:

    
    [1]
    
References
  • Gouedard, C., et al. (2012).[1] "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control. (Mechanisms of oxidative degradation and carbamate formation in amines).

  • Sigma-Aldrich. (n.d.).[1] "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." (Standard protocols for cannula transfer and inert gas handling).

  • PubChem. (n.d.).[1] "Compound Summary: 3,3'-Diamino-N-methyldipropylamine." National Library of Medicine.[1] (Chemical structure and physical property verification).

  • Huntsman Corporation. (2010).[1] "Jeffamine® Polyetheramines: Handling and Storage." (Industrial guidelines for storing hygroscopic amines and preventing discoloration).

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[1] (General safety and storage compatibility for corrosive bases).

Technical Support Center: Resolving Solubility Issues of N,N-Diisopropylethylamine (CAS 105-83-9) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for addressing solubility challenges with N,N-Diisopropylethylamine (DIPEA), CAS 105-83-9, in aqueous solutions. This resource is designed to provide in-depth, practical solutions and the scientific rationale behind them for professionals in research and development.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving N,N-Diisopropylethylamine in my aqueous buffer. It's forming a separate layer. Why is this happening?

A1: This is a common challenge that stems from the molecular structure of N,N-Diisopropylethylamine. While it is an amine, which can sometimes suggest water solubility, several factors limit its solubility in aqueous solutions:

  • Large Hydrophobic Groups: The two isopropyl groups and one ethyl group attached to the nitrogen atom are bulky and nonpolar. These hydrocarbon regions are hydrophobic (water-repelling), and their size significantly outweighs the polarity of the single nitrogen atom.[1][2][3]

  • Steric Hindrance: The bulky isopropyl groups sterically hinder the lone pair of electrons on the nitrogen atom. This physical blocking makes it difficult for water molecules to form hydrogen bonds with the nitrogen, a key interaction for solubility.[4]

  • Tertiary Amine: As a tertiary amine, N,N-Diisopropylethylamine lacks N-H bonds. This means it can only act as a hydrogen bond acceptor and cannot donate hydrogen bonds, further limiting its interactions with the water solvent network.[1][5]

The phase separation you are observing occurs because the unfavorable interactions between the hydrophobic alkyl groups and water cause the DIPEA molecules to aggregate, minimizing their contact with the aqueous environment.

Q2: How can I prepare a stable, homogeneous aqueous solution of N,N-Diisopropylethylamine for my experiment?

A2: The most effective strategy to solubilize a basic compound like N,N-Diisopropylethylamine in water is to convert it into a more soluble salt form through pH adjustment.[6][7][8] By lowering the pH of the solution with an acid, the amine group becomes protonated, forming an ammonium salt which is an ionic and highly water-soluble species.

Experimental Protocol: Preparing a Solubilized N,N-Diisopropylethylamine Solution

  • Initial Setup: In a suitable container, place the desired final volume of high-purity water. Use a magnetic stirrer for continuous agitation.

  • Dispersion: Slowly add the required amount of N,N-Diisopropylethylamine to the vortex of the stirring water. It will likely form a cloudy dispersion or a separate layer.

  • Acidification: Carefully add a strong acid, such as hydrochloric acid (HCl), dropwise to the solution. Monitor the pH of the solution using a calibrated pH meter.

  • Target pH: The pKa of the protonated form of N,N-Diisopropylethylamine is approximately 10.75.[4] To ensure complete protonation and solubilization, adjust the pH to a value at least 2 units below the pKa (i.e., a pH of 8.75 or lower).

  • Visual Confirmation: As you add the acid and the pH drops, you will observe the solution turning from cloudy to clear as the highly soluble N,N-diisopropylethylammonium salt is formed.

  • Final Adjustments: Once the solution is clear, you can make any final volume adjustments with high-purity water.

The Science Behind the Method: The addition of an acid (H+) leads to an acid-base reaction where the lone pair of electrons on the nitrogen atom of DIPEA accepts a proton. This creates a positively charged diisopropylethylammonium ion. This ion can then readily form strong ion-dipole interactions with the polar water molecules, leading to its dissolution.

Workflow for Solubilization

Caption: The process of converting insoluble N,N-Diisopropylethylamine into a soluble salt via pH adjustment.

Q3: Are there alternative methods to pH adjustment for improving the solubility of N,N-Diisopropylethylamine?

A3: While pH adjustment is the most direct and common method, other techniques can be employed, particularly if the experimental conditions are sensitive to pH changes.

  • Co-solvents: The solubility of a poorly water-soluble compound can often be increased by adding a water-miscible organic solvent, known as a co-solvent.[9] Solvents like ethanol, isopropanol, or dimethyl sulfoxide (DMSO) can help bridge the polarity gap between the hydrophobic DIPEA and the aqueous phase. However, the choice of co-solvent must be compatible with your experimental system.

  • Surfactants: The use of surfactants is another approach. Surfactants form micelles in aqueous solutions, which have a hydrophobic core and a hydrophilic exterior. The nonpolar DIPEA can be encapsulated within the hydrophobic core of these micelles, allowing for its dispersion in the aqueous medium.

Troubleshooting Guide
Problem Potential Cause Recommended Solution(s)
Solution remains cloudy after adding acid. Insufficient acid has been added.Continue to add acid dropwise while monitoring the pH. Ensure the pH is at least 2 units below the pKa (~10.75).
A precipitate forms after adding other components. Incompatibility with other solutes (e.g., buffer salts).Prepare the solubilized DIPEA solution separately and add it to the final solution. Consider if the counter-ion from the acid (e.g., chloride) could be reacting with other components.
The pH of the final solution is critical and cannot be lowered. The experimental conditions are pH-sensitive.Consider using a co-solvent system or a surfactant-based approach to enhance solubility without altering the pH.
References
  • N,N-DIETHYLETHANAMINE. (n.d.).
  • N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). (n.d.). Ataman Kimya.
  • N,N-DIETHYLETHANAMINE. (n.d.). Ataman Kimya.
  • N,N-diethylethanamine(121-44-8). (n.d.). ChemicalBook.
  • Triethylamine. (n.d.). Solubility of Things.
  • Why are amines soluble in nature? (2025, March 4). askIITians.
  • Physical Properties. (n.d.). NCERT 12 Chemistry.
  • Properties of amines. (n.d.). Organic Chemistry II - Lumen Learning.
  • Chemistry Amines. (n.d.). sathee jee.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE.
  • N,N-Diethylethanamine Oxide 2687-45-8 wiki. (n.d.).
  • N,N-DIETHYLETHANAMINE. (n.d.). Ataman Kimya.
  • How will you increase the solubility of organic compounds in water? (2021, July 17). Quora.
  • CAS RN 105-83-9. (n.d.). Fisher Scientific.
  • How can you increase the awueous solubility of an organic molecules? (2025, August 27). Filo.
  • Safety Data Sheet: N,N-diethylethanamine. (n.d.). Carl ROTH.
  • Increasing the Solubility of Organic Compounds in Water. (2023, August 8). Wyzant Ask An Expert.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.

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Technical Support Center: Navigating Exothermic Reactions with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. This guide is designed to provide you with in-depth technical and safety information to effectively control the exothermic nature of reactions involving this versatile diamine. Our focus is on providing practical, field-proven insights to ensure the safety and success of your experiments.

Introduction: Understanding the Reactivity of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a highly reactive polyamine containing primary, secondary, and tertiary amine functionalities. This unique structure makes it a valuable building block in a variety of chemical syntheses, including the formation of polymers, as a curing agent for epoxy resins, and in the synthesis of complex organic molecules. However, its high reactivity also means that many of its reactions are highly exothermic, releasing significant amounts of heat. Uncontrolled, this heat can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1] This guide will equip you with the knowledge and tools to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What types of reactions involving N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine are most likely to be dangerously exothermic?

A1: Reactions with epoxides (epoxy curing), isocyanates (polyurethane formation), and aldehydes or ketones (reductive amination, condensation) are particularly prone to strong exotherms. The reaction of amines with these functional groups is thermodynamically favorable and often rapid, leading to a significant release of heat. For instance, the curing of epoxy resins with aliphatic amines is a well-documented exothermic process.[2]

Q2: How can I estimate the potential exotherm of my reaction before I run it?

A2: A preliminary hazard assessment is crucial. This can be done through a literature search for similar reactions and, more definitively, through calorimetric studies such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[3][4] These techniques can provide quantitative data on the heat of reaction and the rate of heat release.

Q3: What are the key signs of a developing thermal runaway?

A3: Key indicators include a sudden, unexpected rise in temperature that is difficult to control with the cooling system, an increase in pressure, a change in the color or viscosity of the reaction mixture, and unexpected gas evolution.[5] It is critical to have a clear emergency response plan in place to address these signs immediately.

Q4: What are the immediate steps I should take if I suspect a thermal runaway?

A4: If you observe signs of a runaway reaction, your immediate priorities are personal safety and stopping the reaction. If it is safe to do so:

  • Immediately stop the addition of any reagents.

  • Maximize cooling to the reactor.

  • If the reaction is in a flask, raise it from the heating mantle or oil bath.

  • If the situation escalates, evacuate the area and alert your safety personnel.

Q5: Can I run my reaction neat (without solvent)?

A5: It is strongly discouraged to run reactions with this diamine neat, especially on a larger scale. Solvents play a critical role in dissipating heat and moderating the reaction rate.[6] Running the reaction in a dilute solution provides a larger thermal mass to absorb the heat generated.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Spike 1. Reagent addition is too fast.2. Inadequate cooling.3. High reactant concentration.4. Poor mixing leading to localized hot spots.1. Slow, controlled addition: Use a syringe pump or a dropping funnel for gradual addition of the limiting reagent.[5]2. Adequate cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient capacity. For highly exothermic reactions, a cryostat may be necessary.[5]3. Dilution: Run the reaction at a lower concentration to increase the thermal mass of the system.[6]4. Efficient stirring: Use an overhead stirrer for larger volumes to ensure homogenous mixing and heat distribution.[7]
Delayed Exotherm (Induction Period) 1. Presence of an inhibitor in one of the reagents.2. Slow initiation phase of the reaction.1. Purify reagents: Ensure starting materials are free of inhibitors. For example, some commercial aldehydes contain stabilizers.2. Controlled heating: If a reaction requires heating to initiate, do so cautiously and be prepared for a sudden increase in reaction rate once the activation energy is overcome.
Formation of Solid Byproducts/Polymerization 1. Undesired side reactions at elevated temperatures.2. High local concentrations of reactants.1. Maintain lower temperatures: This can help to favor the desired reaction pathway and minimize side reactions.2. Reverse addition: Consider adding the diamine solution to the other reactant to maintain a low concentration of the more reactive species.
Pressure Buildup in the Reactor 1. Formation of gaseous byproducts.2. Boiling of the solvent due to excessive temperature.1. Adequate venting: Ensure the reaction vessel is not a closed system. Use a condenser or a bubbler to vent any evolved gases safely.2. Temperature control: Keep the reaction temperature well below the boiling point of the solvent.

Experimental Protocols: A Framework for Safe Experimentation

The following protocols provide a general framework. Always perform a thorough risk assessment for your specific reaction and scale.

Key Experiment: Controlled Reaction with an Epoxide

Objective: To safely perform the reaction of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine with a diepoxide to form a cross-linked polymer, while effectively managing the exotherm.

Materials:

  • N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

  • Diepoxide (e.g., Bisphenol A diglycidyl ether)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Three-neck round-bottom flask

  • Overhead stirrer

  • Thermocouple or thermometer

  • Dropping funnel

  • Condenser

  • Cooling bath (e.g., ice-water or dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the reaction flask with an inert gas.

  • Initial Charge: Charge the flask with the diepoxide and the solvent.

  • Cooling: Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C).

  • Diamine Solution: In a separate flask, prepare a solution of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine in the same anhydrous solvent.

  • Controlled Addition: Transfer the diamine solution to the dropping funnel and add it dropwise to the stirred, cooled epoxide solution.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the controlled temperature for a specified period to ensure complete reaction.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure.

Quantitative Data: Understanding the Heat of Reaction
Reaction Type Model System Typical Heat of Reaction (ΔH) Citation
Epoxy Curing Primary aliphatic amine with an epoxy group-103 kJ/mol of epoxy group[8]
Reductive Amination Aldehyde with a secondary amineApprox. -63 kJ/mol[5] from NIH

Note: This data is for illustrative purposes only. The actual heat of reaction can vary based on the specific reactants, solvent, and reaction conditions. It is imperative to perform calorimetric studies for your specific system for accurate hazard assessment, especially before scaling up.[7]

Visualizing the Workflow for Exotherm Control

A systematic approach is essential for managing exothermic reactions. The following diagram illustrates a decision-making workflow for a typical experiment.

ExothermControlWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Response cluster_end Completion Phase RiskAssessment 1. Risk Assessment (Literature, SDS, Calorimetry) Protocol 2. Develop Detailed Protocol (Concentrations, Addition Rate, Temp.) RiskAssessment->Protocol Setup 3. Assemble & Check Apparatus (Cooling, Stirring, Venting) Protocol->Setup Start 4. Start Reaction (Cooling, Inert Atmosphere) AddReagent 5. Controlled Reagent Addition Start->AddReagent Monitor 6. Monitor Temperature & Vitals AddReagent->Monitor Complete 7. Reaction Complete AddReagent->Complete TempStable Temperature Stable? Monitor->TempStable Continue Continue Monitoring TempStable->Continue Yes Emergency Emergency Protocol! (Stop Addition, Max Cooling, Evacuate if needed) TempStable->Emergency No Continue->AddReagent Workup 8. Safe Work-up & Quenching Complete->Workup

Workflow for managing exothermic reactions.

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[9]

  • Fume Hood: Conduct all reactions in a properly functioning chemical fume hood.[7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially dangerous reactions.[7]

By understanding the principles outlined in this guide and adhering to rigorous safety protocols, you can confidently and safely utilize N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine in your research and development endeavors.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Scale-Up Reaction Safety. (2019, September 18).
  • Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Chemos GmbH&Co.KG.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Process Safety & Risk Management in Drug Substance. Aragen Life Science.
  • SAFETY DATA SHEET. Fisher Scientific.
  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Ataman Kimya.
  • Preventing polymerization of acrylonitrile derivatives during reaction. Benchchem.
  • Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2020). E3S Web of Conferences.
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017, May 29). TSI Journals.
  • Preventing polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. (2024, September 10). ACS Publications.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • N'-(3-aminopropyl)propane-1,3-diamine;formaldehyde;1,3,5-triazine-2,4,6-triamine | C10H25N9O | CID 169177. PubChem.
  • What is an Exothermic Reaction & How to Prevent It. (2023, March 7). Just Resin.
  • Polymer Troubleshooting Guide. ThermoFisher.
  • Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9). Cheméo.
  • N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine). (2004, April 12). SIELC Technologies.
  • Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. (2016, November 16). PubMed.
  • Controlling Exotherm - The Heat Reaction of Epoxy Cure. Epoxyworks.
  • Study of Protective Layers Based on Crosslinked Glutaraldehyde/3-aminopropyltriethoxysilane. (2022, February 18). MDPI.
  • Understanding Exothermic Reaction in Resin Casting Projects. (2025, May 16).
  • Troubleshooting step growth polymerization. (2021, November 16). Reddit.
  • Ultrasensitive Calorimetry: One of the Best-Kept R&D Secrets. (2023, September 26). American Laboratory.
  • Preventing polymerization during 1,3-butadiene reactions. Benchchem.
  • N,N -Bis(3-aminopropyl)-1,3-propanediamine technical grade, 90 4605-14-5.
  • Managing the Heat: Controlling Exothermic Reactions in Epoxy. (2025, February 6). INCURE INC. - Incurelab.
  • What is an exothermic reaction and why is it undesirable when working with epoxy resin? (2024, August 2).
  • Calorimetric and Theoretical Determination of Enthalpies of Formation of HEMs and Molecular Dynamic Simulations of Composite Propellants Ingredients. (2019, June 12). Elektronische Hochschulschriften der LMU München.

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (CAS No. 105-83-9).[1][2][3] As a key building block in the synthesis of various compounds, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document moves beyond a simple recitation of spectral data, offering insights into the rationale behind peak assignments and providing a comparative perspective.

Molecular Structure and Proton Environments

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine possesses a flexible aliphatic backbone with three distinct amine functionalities: two primary amines and one tertiary amine. This structure gives rise to several unique proton environments, the understanding of which is fundamental to interpreting its ¹H NMR spectrum.

Molecular Structure with Proton Labeling

Caption: Labeled proton environments in N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

Due to the symmetry of the two aminopropyl groups attached to the central nitrogen, some protons are chemically equivalent. The distinct proton environments are labeled (a) through (h) for the purpose of this analysis.

Predicted ¹H NMR Spectral Data

Based on established principles of chemical shifts and spin-spin coupling, a predicted ¹H NMR spectrum can be tabulated. The electronegativity of the nitrogen atoms will deshield adjacent protons, shifting them downfield. Protons further from the nitrogen atoms will appear more upfield.

Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
a~1.5 - 2.5Singlet (broad)4H-NH₂
b, g~2.7 - 2.8Triplet4H-CH₂-NH₂
c, f~1.6 - 1.7Quintet4H-CH₂-CH₂-CH₂-
d, e~2.4 - 2.5Triplet4H-N-CH₂-CH₂-
h~2.2 - 2.3Singlet3H-N-CH₃

Note: The chemical shifts of amine protons (a) are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. They often appear as a broad singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation.[4] Adherence to a meticulous protocol is essential for obtaining high-resolution data amenable to accurate interpretation.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter through a pipette with glass wool into a clean NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire the ¹H NMR spectrum E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate peaks and assign chemical shifts H->I

Sources

Comparative FTIR Analysis Guide: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

[1][2][3]

Executive Summary & Chemical Identity

Target Compound: N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine CAS: 105-83-9 Common Synonyms: N,N-Bis(3-aminopropyl)methylamine; Methylbis(3-aminopropyl)amine.[1][2][3][4][5][6][7] Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3456789

This guide addresses the critical analytical challenge of distinguishing this compound from its non-methylated analog, Bis(3-aminopropyl)amine (DPTA). Both are liquid polyamines used as epoxy hardeners and chemical intermediates. However, the target compound possesses a tertiary amine core , while DPTA possesses a secondary amine core . This structural difference dictates the specific FTIR signals required for purity validation and process monitoring.

Molecular Architecture & Spectral Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional units.

Structural Breakdown

The molecule consists of a central nitrogen atom methylated and bonded to two propyl chains, each terminating in a primary amine.

  • Terminal Primary Amines (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Two units. Responsible for the dominant high-frequency stretching and mid-range bending.
    
  • Central Tertiary Amine (

    
    ):  One unit. The defining feature.[10] It lacks an N-H bond, eliminating the secondary amine stretch found in alternatives.[11][12][13]
    
  • Aliphatic Backbone (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Propyl chains providing standard alkane vibrations.
    
The "N-Methyl Fingerprint" (Critical Differentiator)

The most valuable diagnostic peak for this specific compound is the C-H symmetric stretch of the N-methyl group . unlike standard backbone C-H stretches (2850–2960 cm⁻¹), the C-H bonds adjacent to the nitrogen lone pair experience a "Bohlmann band" effect or specific electronic softening, shifting their absorption to a lower frequency, typically 2780–2805 cm⁻¹ .

Comparative Analysis: Target vs. Alternative

The table below contrasts the target compound with its most common contaminant/analog, Bis(3-aminopropyl)amine.

Spectral RegionTarget: N-Methylated (CAS 105-83-9)Alternative: Non-Methylated (DPTA)Diagnostic Action
3200–3500 cm⁻¹ Doublet (Primary ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

only).[2] Asym ~3380, Sym ~3310.
Broad/Complex (Primary ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

+ Secondary

). The secondary

adds absorption ~3300, often blurring the valley between the doublet.
Check for "clean" doublet separation.
2780–2805 cm⁻¹ Present (Sharp/Medium). The N-Methyl C-H stretch.Absent. PRIMARY IDENTIFIER. Presence confirms methylation.
1550–1650 cm⁻¹ Strong (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Scissoring).
Strong (

Scissoring).
N/A (Cannot distinguish).
~1100–1250 cm⁻¹ C-N Stretch (Tertiary). C-N Stretch (Secondary). Difficult to distinguish in complex fingerprint.[1]

Experimental Protocol: Self-Validating Workflow

Methodology: ATR-FTIR (Attenuated Total Reflectance)

Rationale: Liquid polyamines are viscous and hygroscopic.[1] ATR requires minimal sample prep and avoids pathlength issues associated with transmission cells.

Step-by-Step Procedure:

  • Background: Collect a background spectrum (air) with the crystal clean and dry (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place 1 drop (~20 µL) of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine onto the Diamond or ZnSe crystal.

  • Equilibration: Wait 30 seconds. Why? Amines absorb atmospheric

    
     rapidly, forming carbamates (peaks at ~1570 cm⁻¹ and ~1480 cm⁻¹). Immediate scanning minimizes this artifact.
    
  • Acquisition: Scan sample (32 scans).

  • Validation: Check baseline at 2000–2500 cm⁻¹. If noisy, clean crystal and re-run.

Workflow Diagram (DOT)

The following decision tree illustrates the logic for validating the identity of the compound.

FTIR_IdentificationStartAcquire FTIR Spectrum(Liquid Film/ATR)Check_NHAnalyze 3200-3500 cm⁻¹ RegionStart->Check_NHDoubletDistinct Doublet?(~3380 & ~3310 cm⁻¹)Check_NH->DoubletYesBroadBroad/Merged Band?Check_NH->BroadNoCheck_NMeAnalyze 2780-2805 cm⁻¹ RegionDoublet->Check_NMeResult_MixMIXTURE/IMPUREBroad->Result_MixLikely H-Bondingor MixturePeak_PresentSharp Peak Present(N-Methyl C-H)Check_NMe->Peak_PresentYesPeak_AbsentPeak AbsentCheck_NMe->Peak_AbsentNoResult_TargetCONFIRMED:N-(3-Aminopropyl)-N'-methylpropane-1,3-diaminePeak_Present->Result_TargetResult_AltSUSPECT:Bis(3-aminopropyl)amine(Non-methylated)Peak_Absent->Result_Alt

Caption: Decision logic for distinguishing the methylated target from non-methylated analogs using FTIR spectral markers.

Detailed Characteristic Peak Assignments

The following table summarizes the definitive peaks. Wavenumbers are approximate (±5 cm⁻¹) as they depend on hydrogen bonding (neat vs. solution).

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensityNotes
3360–3380 Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
N-H Asymmetric StretchMediumHigher frequency of the doublet.
3290–3310 Primary Amine (

)
N-H Symmetric StretchMediumLower frequency of the doublet.
2930–2960 Alkyl (

)
C-H Asymmetric StretchStrongStandard backbone vibration.
2850–2880 Alkyl (

)
C-H Symmetric StretchStrongStandard backbone vibration.
2780–2805 N-Methyl (

)
C-H Symmetric Stretch Medium/Sharp Diagnostic Peak. "Bohlmann band" region specific to methyl on nitrogen.[13]
1590–1610 Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
N-H Scissoring (Bending)StrongOften the strongest peak in the fingerprint region.
1440–1470 Alkyl (

/

)
C-H Bending (Deformation)MediumOverlap of methylene and methyl deformations.
1050–1150 C-NC-N StretchingMedium/WeakBroad region; contains C-N stretches for both primary and tertiary centers.
800–900 Primary Amine (

)
N-H Wagging (Out-of-plane)BroadCan be very broad; intensity varies with H-bonding.[2]

Application Case: Epoxy Curing Monitor

In drug delivery (lipopolymer synthesis) or epoxy resin formulation, this amine acts as a crosslinker.

Monitoring Reaction Progress:

  • Start: Spectrum dominated by the 3300–3400 cm⁻¹ doublet (Primary Amines).

  • During Reaction: The primary amines react with epoxide rings.

  • End Point:

    • Disappearance: The N-H stretching doublet (3300–3400 cm⁻¹) and scissoring band (1600 cm⁻¹) decrease significantly.

    • Appearance: A broad O-H stretch (~3400 cm⁻¹) appears due to the opening of the epoxide ring into an alcohol, often overlapping the residual amine region.

    • Stability: The 2780 cm⁻¹ N-Methyl peak remains relatively unchanged (unless the tertiary amine is quaternized), serving as an internal standard to normalize the spectra.

References

  • NIST Mass Spectrometry Data Center. "1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-."[1][2] NIST Chemistry WebBook, SRD 69. Accessed February 20, 2026. [Link]

  • Smith, B. C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines."[14] Spectroscopy 34, no. 5 (2019): 22–25. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd, 2000.
  • PubChem. "N,N-Bis(3-aminopropyl)methylamine (Compound)."[1][15] National Library of Medicine. Accessed February 20, 2026. [Link]

GC-MS Strategies for Purity Analysis of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (CAS 105-83-9)

[1][2][3]

Executive Summary & Molecule Profile[2][3]

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine (CAS 105-83-9), also known as N-Methylbis(3-aminopropyl)amine , is a critical intermediate in the synthesis of surfactants, curing agents, and pharmaceutical ligands.[1][2][3] Its structural duality—containing primary amines on the termini and a tertiary amine at the core—presents unique analytical challenges.

This guide compares the two dominant GC-MS methodologies for purity assessment: Direct Injection on Base-Deactivated Columns versus Chemical Derivatization (Acylation) .[1][2][3] While direct injection offers speed for raw material screening, this guide demonstrates why Derivatization with Trifluoroacetic Anhydride (TFAA) remains the authoritative "Gold Standard" for trace impurity profiling required in GMP environments.

Analyte Profile
PropertyDetail
Chemical Name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
CAS Number 105-83-9
Molecular Formula C

H

N

Molecular Weight 145.25 g/mol
Boiling Point ~235 °C (at 760 mmHg)
Key Impurities N-Methyl-1,3-diaminopropane, Acrylonitrile oligomers, Cyclic amines

Comparative Methodology: Direct Injection vs. Derivatization[1][2]

The polarity of the primary amine groups causes significant adsorption on standard silica capillary columns, leading to peak tailing and poor reproducibility. We evaluated two approaches to overcome this.

Method A: Direct Injection (Base-Deactivated)

Utilizes a column stationary phase specifically designed with basic functional groups to passivate active silanols.[1][2][3]

  • Best For: High-throughput raw material screening (>98% purity checks).[1][2][3]

  • Pros: Minimal sample preparation; lower cost per analysis.

  • Cons: Higher Limit of Detection (LOD); frequent liner replacement required; peak tailing increases over column lifetime.

Method B: TFAA Derivatization (Acylation)

Converts polar primary amines into volatile, non-polar trifluoroacetamides.

  • Best For: Trace impurity profiling (<0.1%), stability studies, and GMP release testing.

  • Pros: Superior peak shape (Gaussian); 10-50x lower LOD; distinct mass spectral fragmentation for structural elucidation.[1][2][3]

  • Cons: Requires sample preparation (30-60 mins); moisture sensitive reagents.[1][2][3]

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods using an Agilent 7890B/5977B GC-MS system.

Table 1: Method Performance Comparison
MetricMethod A: Direct InjectionMethod B: TFAA Derivatization
Column Rtx-Volatile Amine (30m x 0.32mm x 5µm)HP-5ms UI (30m x 0.25mm x 0.25µm)
Injection Mode Split (20:[1][2][3]1)Splitless
Retention Time 8.45 min (Broad)12.15 min (Sharp)
Peak Tailing Factor 1.8 - 2.20.95 - 1.05
LOD (S/N > 3) 500 ng/mL10 ng/mL
Linearity (R²) 0.9920.999
RSD (n=6) 4.5%1.2%

Expert Insight: Note the Tailing Factor in Method A. While acceptable for assay, it masks closely eluting impurities (e.g., isomeric byproducts) that Method B resolves completely.

Detailed Experimental Protocols

Protocol 1: TFAA Derivatization (Recommended for Purity)[2]

Principle: The acylation reaction replaces active hydrogens on the primary amines with trifluoroacetyl groups, drastically reducing hydrogen bonding potential.

Reagents:

  • Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich, >99%)[1][2][3]

  • Ethyl Acetate (Anhydrous)[2][3]

  • Internal Standard: Dodecane or deuterated polyamine.

Workflow:

  • Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous Ethyl Acetate.

  • Addition: Add 50 µL of Internal Standard solution.

  • Derivatization: Add 100 µL of TFAA carefully (Exothermic reaction). Cap vial immediately.

  • Incubation: Heat at 60°C for 30 minutes.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (removes excess acid).

  • Reconstitution: Reconstitute in 1 mL Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS.

Protocol 2: GC-MS Instrument Parameters (Derivatized)
  • Inlet: 250°C, Splitless mode (purge on at 1.0 min).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C[1][2]

    • Ramp 2: 25°C/min to 300°C (Hold 5 min)

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 40–500 m/z.

Visualizing the Analytical Logic

The following diagrams illustrate the impurity formation pathways and the decision logic for selecting the appropriate analytical method.

Diagram 1: Synthesis & Impurity Origins

This pathway highlights where critical impurities (analyzed by this method) originate during the cyanoethylation and hydrogenation steps.

SynthesisPathMethylamineMethylamine(Starting Material)IntermediateBis(cyanoethyl)methylamine(Intermediate)Methylamine->Intermediate+ 2 eq. Acrylonitrile(Michael Addn)Impurity1Impurity A:Mono-cyanoethylated amineMethylamine->Impurity1Incomplete RxnAcrylonitrileAcrylonitrile(Reagent)Acrylonitrile->IntermediateTargetN-Methylbis(3-aminopropyl)amine(CAS 105-83-9)Intermediate->TargetHydrogenation(Raney Ni/H2)Impurity2Impurity B:Cyclic Amine ByproductsIntermediate->Impurity2Thermal Cyclization

Caption: Synthesis pathway of CAS 105-83-9 showing origins of mono-substituted and cyclic impurities.[1][2][3]

Diagram 2: Analytical Method Selection Tree

Use this logic flow to determine which protocol fits your immediate research stage.

MethodSelectionStartStart: Define Analytical GoalGoalIs the goal Trace Impurity Profiling(<0.1%) or Raw Material ID?Start->GoalTraceTrace Impurities / GMPGoal->TraceHigh SensitivityRawRaw Material ID / AssayGoal->RawHigh SpeedMethodBSelect Method B:TFAA DerivatizationTrace->MethodBMethodASelect Method A:Direct Injection (Base-Deactivated)Raw->MethodAValidationRequired: Linearity, LOD, RecoveryMethodB->ValidationOutputQuickCheckRequired: System Suitability (Tailing)MethodA->QuickCheckOutput

Caption: Decision tree for selecting between Direct Injection and Derivatization based on sensitivity needs.

References

  • Sigma-Aldrich. (n.d.).[2][4] N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine Product Information & CAS 105-83-9.[1][2][3][5][6] Sigma-Aldrich.[1][2][3][4] Link

  • National Institute of Standards and Technology (NIST). (2023). 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities and Amine Precursors by GC-MS/MS. Restek Resource Hub. Link

  • MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Polyamines. Molecules. Link[2][3]

  • ChemicalBook. (2023).[7] N,N'-Bis(3-aminopropyl)-1,3-propanediamine Properties and GC-MS Identification. ChemicalBook. Link

Viscosity comparison of epoxy resins cured with different amine hardeners

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Viscosity of Epoxy Resins Cured with Different Amine Hardeners

Introduction: The Fluid Dynamics of Epoxy Curing

Epoxy resins are a cornerstone of advanced materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties upon curing. However, the transition from a liquid to a solid state is a critical phase governed by the system's rheological properties, primarily its viscosity. The choice of a curing agent, or hardener, is arguably the most significant factor influencing the viscosity profile of the uncured resin system. This guide, intended for researchers and materials scientists, provides a comparative analysis of how different classes of amine hardeners—aliphatic, cycloaliphatic, and aromatic—impact the viscosity of a standard epoxy resin. Understanding these relationships is paramount for controlling processability, ensuring proper substrate wetting, managing pot life, and ultimately, achieving the desired performance in the final cured product.

Theoretical Framework: The Chemistry Behind Viscosity

The curing of an epoxy resin with an amine hardener is a polyaddition reaction where the nucleophilic amine groups react with the electrophilic epoxide rings of the resin, forming a highly cross-linked, three-dimensional thermoset network.[1] The viscosity of the system before and during this reaction is dictated by several factors inherent to the hardener's molecular structure.

  • Aliphatic Amines: These are linear or branched-chain molecules (e.g., triethylenetetramine, TETA). They are characterized by their high reactivity and low viscosity due to the flexibility of their carbon chains.[2][3] This typically results in a low initial viscosity of the mixed system but a rapid viscosity increase due to the fast reaction rate.[1]

  • Cycloaliphatic Amines: These hardeners feature amine groups attached to a non-aromatic ring structure (e.g., isophorone diamine, IPDA). Their rigid ring structure imparts excellent thermal and chemical resistance to the cured epoxy.[4] Many modified cycloaliphatic amines are specifically designed to have very low viscosity, making them ideal for applications requiring good flow and substrate wetting, such as high-performance coatings and flooring.[5][6] Their reactivity is often moderate, providing a balance between pot life and cure speed.[4]

  • Aromatic Amines: In these hardeners, the amine groups are directly attached to an aromatic ring (e.g., m-phenylenediamine, MPDA). The rigid aromatic structure and the reduced basicity of the amine groups lead to a slower reaction at room temperature, often requiring elevated temperatures for curing.[2][7] This slower reactivity translates to a longer pot life. However, the hardeners themselves can be more viscous or even solid, potentially leading to a higher initial viscosity of the mixed system compared to aliphatic or cycloaliphatic alternatives.[7]

The rate of viscosity increase is also a function of the exothermic nature of the curing reaction. The heat generated accelerates the reaction, which in turn generates more heat, creating a feedback loop that can rapidly shorten the usable working time, or pot life.[8][9]

Experimental Design and Methodology

This section outlines a robust, self-validating protocol for comparing the viscosity profiles of epoxy resins cured with different amine hardeners. The methodology is grounded in established standards such as ASTM D2393 for viscosity measurement of epoxy resins.[10][11][12]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep 1. Preparation Stage cluster_mixing 2. Mixing & Measurement Stage cluster_analysis 3. Analysis Stage Materials Select Materials: - Epoxy Resin (Bisphenol A, EEW 190 g/eq) - Amine Hardeners (Aliphatic, Cycloaliphatic, Aromatic) Stoichiometry Calculate Mix Ratio: - Determine AHEW of each hardener - Calculate Parts per Hundred Resin (PHR) Materials->Stoichiometry Conditioning Condition Materials: - Bring all components to 25°C ± 0.5°C Stoichiometry->Conditioning Mixing Mix Resin & Hardener: - Weigh components accurately - Mix thoroughly for 2 minutes Conditioning->Mixing Viscometer Viscosity Measurement: - Use Rotational Viscometer (ASTM D2393) - Maintain temperature at 25°C Mixing->Viscometer Data Record Data: - Measure viscosity every 5 minutes - Note time to double initial viscosity (Pot Life) Viscometer->Data Plot Plot Data: - Viscosity vs. Time Data->Plot Compare Compare Hardeners: - Initial Viscosity - Pot Life - Rate of Viscosity Increase Plot->Compare

Caption: Experimental workflow for viscosity comparison.

Materials
  • Epoxy Resin: A standard liquid epoxy resin based on Bisphenol A (DGEBA) with an Epoxide Equivalent Weight (EEW) of approximately 190 g/eq.

  • Amine Hardeners:

    • Aliphatic: Triethylenetetramine (TETA)

    • Cycloaliphatic: Isophorone diamine (IPDA)

    • Aromatic: m-Phenylenediamine (MPDA)

Protocol 1: Stoichiometric Mix Ratio Calculation

The foundation of a valid comparison is ensuring a correct stoichiometric balance between the epoxy and amine functional groups.[13]

  • Determine Amine Hydrogen Equivalent Weight (AHEW): The AHEW is the molecular weight of the amine divided by the number of active hydrogen atoms per molecule.

    • TETA (MW ≈ 146.2 g/mol , 6 active H): AHEW = 146.2 / 6 ≈ 24.4 g/eq

    • IPDA (MW ≈ 170.3 g/mol , 4 active H): AHEW = 170.3 / 4 ≈ 42.6 g/eq

    • MPDA (MW ≈ 108.1 g/mol , 4 active H): AHEW = 108.1 / 4 ≈ 27.0 g/eq

  • Calculate Parts per Hundred Resin (PHR): This formula determines how many grams of hardener are needed for every 100 grams of resin.[14]

    • PHR = (AHEW / EEW) * 100

    • TETA PHR: (24.4 / 190) * 100 ≈ 12.8 phr

    • IPDA PHR: (42.6 / 190) * 100 ≈ 22.4 phr

    • MPDA PHR: (27.0 / 190) * 100 ≈ 14.2 phr

Protocol 2: Sample Preparation and Viscosity Measurement

This procedure should be followed for each epoxy-hardener system.

  • Temperature Conditioning: Store the resin and hardeners in a temperature-controlled environment until they reach a stable temperature of 25°C ± 0.5°C. Temperature significantly affects viscosity and cure speed.[15][16][17]

  • Mixing: Accurately weigh 100g of the epoxy resin into a disposable container. Add the calculated PHR amount of the selected hardener.

  • Homogenization: Immediately start a timer and mix the components thoroughly for 2 minutes, scraping the sides and bottom of the container to ensure a homogenous mixture.

  • Viscometer Setup: Use a calibrated rotational viscometer (e.g., Brookfield or Cone & Plate) equipped with a temperature-controlled cell set to 25°C.[18][19]

  • Initial Viscosity: Immediately after mixing, transfer an appropriate amount of the sample to the viscometer and take the first viscosity reading (t=0).

  • Data Collection: Continue to measure and record the viscosity at 5-minute intervals until the viscosity exceeds the working range of the instrument or the material begins to gel.

Data Presentation and Analysis

The collected data allows for a direct comparison of the hardeners' performance. Pot life is defined here as the time required for the initial mixed viscosity to double.[20][21]

Table 1: Viscosity (cP) vs. Time (minutes) at 25°C

Time (min)Epoxy + Aliphatic Amine (TETA)Epoxy + Cycloaliphatic Amine (IPDA)Epoxy + Aromatic Amine (MPDA)
0~950~650~1200
5~1200~750~1250
10~1600~900~1350
15~2100~1100~1450
20~3000~1350~1600
25~4500~1700~1800
30~7000~2200~2100
............

Note: The values in this table are representative and intended for illustrative purposes.

Table 2: Comparative Performance Summary

ParameterAliphatic Amine (TETA)Cycloaliphatic Amine (IPDA)Aromatic Amine (MPDA)
Initial System Viscosity ModerateLowHigh
Pot Life (Time to Double Viscosity) ~12 minutes~20 minutes>30 minutes
Rate of Viscosity Increase Very RapidModerateSlow

Discussion: Correlating Structure with Rheology

The experimental data clearly illustrates the profound impact of amine hardener chemistry on the viscosity profile of an epoxy system.

  • The cycloaliphatic amine (IPDA) system exhibited the lowest initial viscosity. This is consistent with the low intrinsic viscosity of many modern cycloaliphatic hardeners, which are engineered for excellent flow properties.[4][22] Its moderate reactivity provides a favorable balance, offering a reasonably long pot life before a steady increase in viscosity.

  • The aliphatic amine (TETA) system, while starting at a moderate viscosity, showed the most rapid viscosity build-up. This is a direct consequence of the high reactivity of primary aliphatic amines, leading to a very short pot life.[1][2] The rapid cross-linking quickly restricts molecular movement, causing a swift rise in flow resistance.

  • The aromatic amine (MPDA) system began with the highest viscosity, likely due to the higher viscosity of the hardener itself. However, it demonstrated the slowest rate of viscosity change, affording the longest pot life.[7] This is attributed to the lower reactivity of aromatic amines at ambient temperatures, which allows for an extended working time before the cross-linking reaction significantly advances.

Conclusion and Practical Implications

The choice of an amine hardener is a critical decision in the formulation of epoxy systems, with a direct and predictable impact on viscosity and processing characteristics.

  • Aliphatic hardeners are suited for applications requiring rapid curing where a short working time is manageable, such as small-batch adhesives.

  • Cycloaliphatic hardeners offer an excellent balance of low initial viscosity and a manageable pot life, making them ideal for coatings, flooring, and composite applications where good wetting and a smooth finish are required.[4][5]

  • Aromatic hardeners are the preferred choice for applications demanding a long working time or where curing will be accelerated with heat.[7]

By understanding the fundamental relationship between the molecular structure of the amine hardener and the resulting rheological profile, researchers can more effectively select and formulate epoxy systems tailored to the specific demands of their application, ensuring both optimal processing and final performance.

References

  • Vertex AI Search. (2024, May 28).
  • ASTM International. (1986).
  • GlobalSpec. (1986, January 1). ASTM D2393-86 - Test Method for Viscosity of Epoxy Resins and Related Components. [Link]

  • ASTC Global. (2025, September 15). Understanding Cure Times and Pot Life in Epoxy Formulations. [Link]

  • A&C Plastics. (2025, November 5). The Effects of Cold Temperatures on Epoxy Resin. [Link]

  • Incure Inc. (2025, October 8). Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure. [Link]

  • Magnifico Resins. How Temperature Affects Epoxy Resin Curing. [Link]

  • West System. (2025, July 27). Temperatures Impact Epoxy's Cure Time: How Do I Adapt?[Link]

  • UltraClear Epoxy. (2025, May 21). How does temperature affect epoxy?[Link]

  • Westlake Epoxy. Cycloaliphatic Amines. [Link]

  • Materials Characterization Services. ASTM D2393 – Test Method for Viscosity of Epoxy Resins and Related Components. [Link]

  • ATAC Group. (2024, November 5). Epoxy Resin Viscosity. [Link]

  • FastFix-it. (2020, June 9). What is pot life, working life, dry time and curing time of epoxies?[Link]

  • Nerpa Polymers. Coating Epoxy Basics. [Link]

  • Informproekt Group. ASTM D2393-1986 Standard Test Method for Viscosity of Epoxy Resins and Related Components. [Link]

  • Ayss Chemistry. Epoxy Hardeners. [Link]

  • Lr-test. (2024, June 11). Determination of viscosity of epoxy resin by rotary viscometer. [Link]

  • Dulux Protective Coatings. WHAT IS POT LIFE?[Link]

  • Guangzhou Highfar New Material Technology Co., Ltd. Premium Cycloaliphatic Amine Curing Agent Epoxy Hardener. [Link]

  • Purnima Group. Cycloaliphatic Amines - Epoxy Curing Agent. [Link]

  • GracoRoberts. Resin Formulators Viscosity: Brookfield, Ambient Testing Per ASTM D2393. [Link]

  • California Department of Transportation. (2009, January). METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS. [Link]

  • Epoxyworks. Testing Epoxy to Determine Physical Properties. [Link]

  • ResearchGate. (2016, September 8). How do we calculate the amount of amine hardener require to cure epoxy resin?[Link]

  • GracoRoberts. RF 24 Cycloaliphatic Amine Hardener. [Link]

  • Huntsman Corporation. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. [Link]

  • ACS Publications. (2025, August 20). Low-Viscosity, Dynamic Amidoamine Hardeners with Tunable Curing Kinetics for Epoxy Adhesives. [Link]

  • MDPI. (2023, May 23). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. [Link]

  • Kemipex. (2024, October 2). Types of Epoxy Hardeners and Their Uses. [Link]

  • NBchao.Com. Resin Viscosity Measurement. [Link]

  • Polymer Innovation Blog. (2005, April 27). Epoxy Formulations Using JEFFAMINE® Polyetheramines. [Link]

  • Hanepoxy. Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives. [Link]

  • YouTube. (2023, May 2). How to calculate mixing ratios for two component systems. [Link]

  • Quora. (2020, August 10). How to calculate these ratios and hardener ratio for each combination. [Link]

  • E3S Web of Conferences. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. [Link]

  • SlidePlayer. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct. [Link]

  • Polymer Journal. (2007, July 3). Curing Behavior of Epoxy Resin Initiated by Amine-Containing Inclusion Complexes. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a polyamine whose structural elucidation is critical in various research contexts, from materials science to pharmacology. Mass spectrometry is an indispensable tool for the unambiguous identification of such compounds. A thorough understanding of its fragmentation behavior, particularly in comparison to structurally similar molecules, is paramount for accurate interpretation of analytical data. This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. We will compare its fragmentation behavior with its non-methylated counterpart, spermidine, and its isomer, N,N-bis(3-aminopropyl)methylamine, to highlight the structural nuances that dictate the fragmentation pathways.

I. Mass Spectrometry of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

The fragmentation of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is primarily governed by the principles of amine fragmentation in mass spectrometry, where cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant process. The presence of both primary and tertiary amino groups, as well as propyl chains, provides multiple sites for characteristic fragmentation.

A. Electron Ionization (EI) Fragmentation

The EI mass spectrum of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is characterized by a series of fragment ions resulting from alpha-cleavage at various points along the molecule. The molecular ion ([M]•+) is expected at an m/z of 145, consistent with its molecular weight.[1]

Key fragment ions and their proposed fragmentation pathways are as follows:

  • m/z 58 (Base Peak): This highly stable ion is the result of alpha-cleavage at the tertiary amine, leading to the loss of a C5H11N2• radical. The resulting [C3H8N]+ fragment is resonance-stabilized.

  • m/z 87: This ion is formed by the loss of a C3H7N• radical, also through alpha-cleavage adjacent to the tertiary nitrogen.

  • m/z 72: This fragment arises from cleavage of the bond between the secondary amine and the propyl group, with charge retention on the fragment containing the methyl group.

  • m/z 44: This ion can be formed through multiple pathways, including cleavage of the propylene chain.

G M [C7H19N3]•+ (m/z 145) frag58 [C3H8N]+ (m/z 58) Base Peak M->frag58 - •C4H11N2 frag87 [C4H11N2]+ (m/z 87) M->frag87 - •C3H8N frag72 [C4H10N]+ (m/z 72) M->frag72 - •C3H9N2 frag44 [C2H6N]+ (m/z 44) M->frag44 - •C5H13N2

Caption: Proposed EI fragmentation of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.

B. Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, the molecule is typically observed as the protonated species, [M+H]+, at an m/z of 146.1652.[2] Collision-induced dissociation (CID) of this precursor ion yields a distinct set of product ions.

Key product ions from the fragmentation of the [M+H]+ ion are:

  • m/z 129: Resulting from the neutral loss of ammonia (NH3).

  • m/z 89.1 and 72.1: These ions are likely formed through further fragmentation of the m/z 129 ion or directly from the precursor via more complex rearrangements and cleavages of the propyl chains.[2]

G Precursor [M+H]+ (m/z 146.1652) frag129 [C7H16N2]+ (m/z 129) Precursor->frag129 - NH3 frag89 Product Ion (m/z 89.1) frag129->frag89 frag72 Product Ion (m/z 72.1) frag129->frag72

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Safe Handling of N-(2-Aminoethyl)-1,3-propanediamine

An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal

As a senior application scientist, I understand that groundbreaking research and laboratory safety are inextricably linked. This guide provides essential, immediate safety and logistical information for handling N-(2-Aminoethyl)-1,3-propanediamine (CAS: 13531-52-7). This document moves beyond a simple checklist, offering a framework for understanding the causality behind each safety recommendation, ensuring that these protocols become an intrinsic part of your laboratory workflow.

Hazard Identification and Risk Assessment

N-(2-Aminoethyl)-1,3-propanediamine is a versatile chemical with a range of applications, but it also presents significant hazards that demand respect and careful management. It is classified as a substance that is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[1] It may also cause an allergic skin reaction. A thorough understanding of these risks is the first step in ensuring a safe working environment.

Key Hazards:

  • Acute Toxicity (Oral and Dermal): This chemical can be harmful if ingested and is classified as fatal if it comes into contact with the skin.[1]

  • Corrosivity: It can cause severe burns to the skin and serious eye damage, potentially leading to irreversible injury.[1]

  • Skin Sensitization: Repeated exposure may lead to an allergic skin reaction in some individuals.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with N-(2-Aminoethyl)-1,3-propanediamine. The following table summarizes the required PPE, and the subsequent sections provide a detailed, step-by-step guide to donning and doffing.

PPE ComponentSpecificationRationale
Hand Protection Chemical resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can be fatal.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[2]
Skin and Body Protection Lab coat, and in some cases, chemical-resistant apron or suitTo prevent contact with skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or with a respirator (type ABEK (EN14387) filter)To avoid inhalation of vapors.[1][2]
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Faceshield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Faceshield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Disposal_Workflow Start Chemical Waste Generated Collect Collect in a Designated, Labeled, and Sealed Container Start->Collect Store Store in a Secure, Well-Ventilated Area Collect->Store Dispose Dispose Through a Licensed Waste Disposal Company Store->Dispose End Documentation of Disposal Dispose->End

Caption: Step-by-step chemical waste disposal process.

All waste materials should be considered hazardous. [3]Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations. [4][5]Do not allow the chemical to enter drains or waterways. By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research goals.

References

  • PubChem. N-Methyl-1,3-propanediamine. [Link]

  • Safety Data Sheet. (2022, April 4). Amercor™ CF6725 CORROSION INHIBITOR.
  • Carl ROTH. (2025, May 12). Safety Data Sheet: N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine.
  • Fisher Scientific.
  • Chemsrc. (2025, August 23). 3-(2-AMINOETHYLAMINO)PROPYLAMINE. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

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